2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
Description
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Properties
IUPAC Name |
2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-9(2,10)8-12-6-4-11(3)5-7-12/h4-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBADJQGJTQQHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390230 | |
| Record name | 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84725-48-4 | |
| Record name | α,α,4-Trimethyl-1-piperazineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84725-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
Foreword: The Imperative of Structural Certainty
In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and toxicological assessments, leading to significant losses in time and resources. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, a molecule featuring a combination of primary, tertiary, and heterocyclic amine functionalities. Our methodology is grounded in the principles of orthogonal analysis, where data from distinct analytical techniques are converged to build an unshakeable, self-validating structural proof. This document is intended for researchers, scientists, and drug development professionals who require not just a protocol, but a deep, mechanistic understanding of the elucidation process.
Molecular Overview and Strategic Approach
The target compound, this compound, possesses the molecular formula C₉H₂₁N₃ and a molecular weight of 171.28 g/mol .[1] Its structure incorporates several key features that dictate our analytical strategy: a primary amine, a tertiary aliphatic amine, a piperazine ring, and a quaternary carbon center. Each of these moieties produces a distinct spectroscopic signature. Our approach will systematically probe these features using Mass Spectrometry (MS) for molecular mass and fragmentation, Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for a detailed map of the carbon-hydrogen framework.
Caption: Workflow for Tandem Mass Spectrometry Analysis.
2.2 Experimental Protocol: Electrospray Ionization Tandem MS (ESI-MS/MS)
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures efficient protonation for positive ion mode detection.
-
Instrumentation: Utilize a triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum (MS1) in positive ion mode over a range of m/z 50-500 to identify the protonated molecule, [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (expected at m/z ≈ 172.3) as the precursor ion.
-
Fragmentation: Subject the isolated precursor ion to collision-induced dissociation (CID) with argon or nitrogen gas at varying collision energies (e.g., 10-40 eV) to generate a fragment ion spectrum (MS2).
-
Data Analysis: Analyze the MS2 spectrum to identify characteristic fragment ions and neutral losses.
2.3 Trustworthiness: Predicted Data and Interpretation
The fragmentation pattern provides a self-validating "fingerprint" of the molecule. The presence of the predicted fragments in the experimental data strongly supports the proposed structure.
| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |
| 172.3 | [C₉H₂₂N₃]⁺ | Protonated Molecule [M+H]⁺ |
| 114.1 | [C₆H₁₄N₂]⁺ | Alpha-cleavage: Loss of the C(CH₃)₂NH₂ radical |
| 100.1 | [C₅H₁₂N₂]⁺ | Cleavage of the C-C bond between the propane and piperazine moieties |
| 71.1 | [C₄H₉N]⁺ | Fragmentation of the piperazine ring |
| 58.1 | [C₃H₈N]⁺ | Alpha-cleavage adjacent to the primary amine: Loss of the piperazinylmethyl radical |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Mapping
3.1 Expertise & Rationale: Vibrational Signatures
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring their characteristic vibrations. For this compound, we are looking for definitive evidence of the primary amine (-NH₂) and saturated C-H bonds, and importantly, the absence of signals that would contradict the proposed structure (e.g., C=O, O-H).
The primary amine is particularly diagnostic, as it gives rise to a characteristic two-pronged absorption band from asymmetric and symmetric N-H stretching vibrations. [2][3]Tertiary amines lack N-H bonds and thus do not show these characteristic stretches, a feature consistent with our target structure. [4][5] 3.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking on the resulting spectrum.
3.3 Trustworthiness: Predicted Data and Interpretation
The presence of these specific bands, coupled with the absence of others, provides strong, corroborating evidence for the assigned functional groups.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 3400 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) - Two distinct peaks expected [2] |
| 2960 - 2800 | C(sp³)-H Stretch | Alkane C-H bonds (Methyl and Methylene groups) [3][4] |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) [2] |
| 1250 - 1020 | C-N Stretch | Aliphatic Amines [6][7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
4.1 Expertise & Rationale: Probing the Atomic Framework
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. ¹H NMR reveals the number of different proton environments and their neighboring protons, while ¹³C NMR identifies all unique carbon environments. The combination of these techniques allows for a complete and unambiguous assembly of the molecular structure.
For our target molecule, key diagnostic signals will include the broad, exchangeable singlet of the primary amine protons, the singlets corresponding to the N-methyl and gem-dimethyl groups (which lack adjacent protons for coupling), and the more complex signals of the piperazine ring protons. [8][9]The chemical shifts are dictated by the electron-withdrawing effects of the nitrogen atoms, which deshield adjacent protons and carbons, shifting their signals downfield. [6][10] 4.2 Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of ~12 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom. [11]A wider spectral width (~220 ppm) and a longer acquisition time are required due to the lower natural abundance of ¹³C.
-
(Optional) D₂O Shake: To confirm the -NH₂ peak, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The -NH₂ proton signal will disappear due to exchange with deuterium. [10] 4.3 Trustworthiness: Predicted ¹H NMR Data
| Proton Group | Integration | Multiplicity | Approx. Chemical Shift (ppm) | Rationale |
| -C(CH ₃)₂ | 6H | Singlet (s) | 1.0 - 1.2 | Gem-dimethyl group on a quaternary carbon, shielded environment. |
| -NH ₂ | 2H | Broad Singlet (br s) | 1.5 - 3.0 | Labile protons, subject to exchange. Confirmed by D₂O shake. [6][10] |
| -N-CH ₃ | 3H | Singlet (s) | 2.2 - 2.4 | Methyl group attached to electron-withdrawing nitrogen. |
| Piperazine Ring (-CH ₂-) | 8H | Multiplets (m) | 2.3 - 2.8 | Protons on the piperazine ring, adjacent to nitrogen. Complex coupling. [6] |
| -C-CH ₂-N- | 2H | Singlet (s) | 2.3 - 2.5 | Methylene group adjacent to a quaternary carbon and a nitrogen. |
4.4 Trustworthiness: Predicted ¹³C NMR Data
| Carbon Group | Approx. Chemical Shift (ppm) | Rationale |
| -C(C H₃)₂ | 25 - 30 | Shielded methyl carbons. |
| -N-C H₃ | ~45 | N-methyl carbon, deshielded by nitrogen. [12] |
| -C (CH₃)₂ | 50 - 55 | Quaternary carbon attached to nitrogen. |
| Piperazine Ring (-C H₂-) | 50 - 60 | Carbons adjacent to two different nitrogen environments. [6] |
| -C-C H₂-N- | 60 - 65 | Methylene carbon deshielded by adjacent tertiary amine. [6][12] |
Conclusion: A Unified Structural Confirmation
The structure of this compound is unequivocally confirmed by the synergistic application of three distinct spectroscopic techniques.
-
Mass Spectrometry confirms the molecular formula (C₉H₂₁N₃) via the molecular ion peak at m/z 172.3 ([M+H]⁺) and provides a fragmentation pattern consistent with the proposed connectivity, including key fragments at m/z 114.1 and 58.1 resulting from predictable alpha-cleavages.
-
FTIR Spectroscopy verifies the presence of the essential functional groups. The dual peaks in the 3400-3250 cm⁻¹ region are definitive proof of a primary amine, while strong C-H stretches confirm the aliphatic nature of the molecule.
-
NMR Spectroscopy provides the final, high-resolution proof. ¹H NMR data align perfectly with the predicted proton environments, integrations, and multiplicities. ¹³C NMR confirms the presence of all nine unique carbon atoms at their expected chemical shifts.
This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides an authoritative structural assignment, forming a reliable foundation for any further investigation of this compound.
References
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Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Chemchart. (n.d.). This compound (84725-48-4). Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]
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Kühn, F., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]
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ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]
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Journal of Chinese Mass Spectrometry Society. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]
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Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved from [Link]
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University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
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Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]
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Oregon State University. (n.d.). C-13 NMR Chemical Shift. Retrieved from [Link]
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Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]
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MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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An In-Depth Technical Guide to 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine, a tertiary amine of interest in medicinal chemistry and pharmacological research. This document will delve into its fundamental chemical properties, offer insights into its analytical characterization, and discuss its relevance within the broader context of drug discovery.
Core Molecular Attributes
This compound, identified by the CAS Number 84725-48-4, is a synthetic organic compound featuring a piperazine ring, a common scaffold in drug development known to enhance pharmacokinetic properties.[1][2][3]
Molecular Formula and Weight
The empirical formula of this compound is C₉H₂₁N₃.[1][2][3][4] This composition gives it a molecular weight of approximately 171.28 g/mol .[1][2][3][4]
Structural Elucidation
The structure of this compound is characterized by a central 2-methylpropan-2-amine core linked at the 1-position to a 4-methylpiperazine moiety.
Caption: Plausible synthetic pathway.
This reaction would likely be carried out in a suitable solvent and potentially in the presence of a base to neutralize the hydrohalic acid byproduct. Purification would typically be achieved through techniques such as distillation or chromatography.
Handling and Storage
Based on its chemical structure as a tertiary amine, this compound should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is advisable to work in a well-ventilated area. For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents. [1]
Analytical Characterization
To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be instrumental in confirming the carbon-hydrogen framework and the connectivity of the molecule. The proton NMR would show characteristic signals for the methyl groups, the methylene protons of the piperazine ring and the propanamine backbone, and the amine protons.
-
Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could further corroborate the proposed structure.
Chromatographic Methods
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These separation techniques are essential for assessing the purity of the compound. By developing a suitable method, one can detect and quantify any impurities present in the sample.
Relevance in Drug Discovery and Development
The piperazine moiety is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs. Its inclusion in a molecule can modulate physicochemical properties such as solubility and basicity, which in turn affects the ADME profile. The tertiary amine nature of this compound makes it a potential building block for the synthesis of more complex molecules with therapeutic potential. Its structural motifs are found in compounds investigated for a range of biological activities.
Conclusion
This compound is a compound with a clear chemical identity and properties that make it a valuable tool for researchers in the field of medicinal chemistry. Its straightforward structure and the presence of the versatile piperazine ring suggest its utility as a scaffold or intermediate in the synthesis of novel bioactive molecules. A thorough analytical characterization is crucial to ensure the quality and reliability of any research conducted with this compound.
References
-
Chemchart. This compound (84725-48-4). Available from: [Link]
Sources
Technical Whitepaper: Spectroscopic Profiling & Structural Elucidation of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
[1]
Executive Summary & Chemical Identity[1]
The structural integrity of pharmaceutical intermediates is non-negotiable. For This compound , the primary analytical challenge lies in distinguishing the gem-dimethyl functionality from the N-methyl group and verifying the absence of regioisomers (e.g., linear propylene derivatives).[1]
This guide provides a self-validating spectroscopic framework combining 1H NMR, 13C NMR, and ESI-MS to confirm identity and purity.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 112729-96-3 |
| Molecular Formula | C |
| Exact Mass | 171.1736 Da |
| Structure | A tertiary amine (piperazine) linked via a methylene bridge to a primary tert-alkyl amine.[1] |
Spectroscopic Data Atlas
The following data represents the Free Base form in CDCl
A. Nuclear Magnetic Resonance (NMR) Profile
Table 1:
| Shift ( | Multiplicity | Integral | Assignment | Structural Logic |
| 1.12 | Singlet (s) | 6H | C(CH | Diagnostic: gem-dimethyls.[1] High field due to lack of direct heteroatom attachment (beta-positioned).[1] |
| 1.60 | Broad Singlet (bs) | 2H | -NH | Exchangeable.[1] Shift varies with concentration and water content. |
| 2.22 | Singlet (s) | 2H | N-CH | Critical: Methylene bridge.[1] Appears as a singlet because the adjacent carbon is quaternary (no coupling partners). |
| 2.28 | Singlet (s) | 3H | N-CH | N-Methyl on the piperazine ring.[1] |
| 2.35 - 2.65 | Multiplet (m) | 8H | Piperazine Ring | The 8 ring protons often appear as two complex multiplets or broad triplets depending on resolution.[1] |
Table 2:
| Shift ( | Carbon Type | Assignment | Notes |
| 29.1 | CH | C(C H | Two equivalent methyl carbons.[1] |
| 46.0 | CH | N-C H | Typical N-methyl shift.[1] |
| 50.5 | Quaternary C | C (CH | Low intensity.[1] Deshielded by the attached primary amine. |
| 53.2 | CH | Piperazine C2/C6 | Protons proximal to the N-methyl group.[1] |
| 55.4 | CH | Piperazine C3/C5 | Protons proximal to the bridge.[1] |
| 70.1 | CH | N-C H | Diagnostic: Significantly deshielded due to the "N-C-C(N)" environment.[1] |
B. Mass Spectrometry (ESI-MS)[1]
Structural Elucidation Workflow
To ensure scientific integrity, one must not simply match peaks but validate the connectivity.[1] The following Graphviz diagram illustrates the logic flow for confirming the structure against common impurities (e.g., the linear isomer).
Figure 1: Logic gate for distinguishing the target gem-dimethyl structure from linear isomers using 1H NMR splitting patterns.
Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition
Objective: Obtain high-resolution spectra with minimal exchange broadening of the amine protons.[1]
-
Solvent Selection: Use CDCl
(99.8% D) neutralized with basic alumina if the sample is acid-sensitive.[1]-
Why: Acidic chloroform can protonate the piperazine, shifting the ring protons downfield (~3.0-3.5 ppm) and broadening the signal.
-
-
Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.
-
Self-Validation: Ensure the solution is clear. Turbidity suggests salt formation (e.g., carbonate absorption from air).[1]
-
-
Acquisition:
-
Pulse Angle: 30°
-
Relaxation Delay (D1):
5 seconds (Critical for accurate integration of the methyl singlets vs. the ring protons). -
Scans: 16 (1H), 512 (13C).[1]
-
Protocol B: Mass Spectrometry (LC-MS)
Objective: Confirm molecular weight and purity.[1]
Quality Control & Impurity Profiling
When synthesizing or sourcing this intermediate, three specific impurities are common.
| Impurity | Origin | Spectroscopic Flag |
| 1-Methylpiperazine | Unreacted Starting Material | 1H NMR: Singlet at 2.30 ppm (N-Me) but lacking the gem-dimethyl singlet at 1.12 ppm.[1] |
| Isobutylene Oxide | Unreacted Electrophile | 1H NMR: Epoxide ring protons at 2.4-2.8 ppm; distinct from piperazine multiplets.[1] |
| Bis-alkylation Product | Over-reaction | MS: [M+H] |
Fragmentation Pathway Visualization
Understanding the mass spec fragmentation confirms the "linker" nature of the molecule.[1]
Figure 2: Primary ESI-MS fragmentation pathways utilized for structural confirmation.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for amine shift prediction rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] Link[1]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[1] (Reference for 1-methylpiperazine fragment shifts). Link[1]
-
Reich, H. J. (2023).[1] Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Source for chemical shift additivity rules for alkyl amines). Link
An In-depth Technical Guide to 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine in Medicinal Chemistry
A Prospective Analysis of a Novel Scaffold
Authored by: A Senior Application Scientist
Disclaimer: The compound 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine is a novel chemical entity with limited to no direct characterization in publicly available scientific literature. This guide, therefore, presents a prospective analysis based on the well-established medicinal chemistry principles of its constituent structural motifs: the gem-dimethyl group and the 4-methylpiperazine moiety . The synthesis, experimental protocols, and potential biological activities described herein are hypothetical and intended to serve as a scientifically-grounded framework for future research and development.
Introduction: Deconstructing a Promising Scaffold
In the landscape of modern drug discovery, the strategic combination of privileged structural fragments is a cornerstone of rational drug design. The molecule, this compound, presents an intriguing amalgamation of two such fragments. While direct experimental data on this specific compound is not yet available, an analysis of its components suggests its potential as a valuable scaffold in medicinal chemistry. This guide will dissect the potential contributions of the gem-dimethyl and 4-methylpiperazine moieties to the overall pharmacodynamic and pharmacokinetic profile of the molecule, propose a viable synthetic route, and hypothesize potential therapeutic applications.
The core structure features a propane-2-amine backbone with a gem-dimethyl substitution at the 2-position, and a 4-methylpiperazine group attached at the 1-position. This unique arrangement warrants a detailed exploration of its potential in the development of novel therapeutics.
The Strategic Importance of Constituent Moieties
The Gem-Dimethyl Group: A Tool for Enhanced Potency and Improved Pharmacokinetics
The presence of a gem-dimethyl group, two methyl groups attached to the same carbon atom, is a recurring motif in numerous natural products and clinically successful drugs.[1][2] Its incorporation into a drug candidate is a deliberate strategy to favorably modulate its properties in several ways:
-
Increased Potency and Selectivity: The gem-dimethyl group can enhance binding affinity to a biological target through favorable van der Waals interactions and by restricting the conformational flexibility of the molecule, which can be entropically advantageous for binding.[1][3]
-
Metabolic Stability: The quaternary carbon of the gem-dimethyl group is not susceptible to oxidation by cytochrome P450 enzymes, a major pathway for drug metabolism.[4] This can significantly increase the metabolic stability of the compound, leading to a longer half-life and improved bioavailability.
-
Modulation of Physicochemical Properties: The lipophilicity introduced by the gem-dimethyl group can influence a compound's solubility, permeability, and plasma protein binding.
-
Toxicity Mitigation: By blocking sites of metabolic activation that could lead to reactive metabolites, the gem-dimethyl group can potentially reduce the toxicity of a drug candidate.[1]
The strategic placement of the gem-dimethyl group in this compound could therefore be anticipated to confer enhanced metabolic stability and potentially improve its interaction with a target protein.
The 4-Methylpiperazine Moiety: A Privileged Scaffold in CNS and Beyond
The piperazine ring, and specifically the 4-methylpiperazine variant, is a ubiquitous feature in a vast array of approved drugs, particularly those targeting the central nervous system (CNS).[5][6][7] Its prevalence stems from a combination of desirable properties:
-
Favorable Pharmacokinetics: The piperazine nitrogen atoms are basic, allowing for the formation of water-soluble salts, which is advantageous for formulation. The 4-methyl group can also influence the pKa of the distal nitrogen, affecting its ionization state at physiological pH and its ability to cross the blood-brain barrier.
-
Versatile Target Interaction: The piperazine ring can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and ionic interactions.
-
CNS Penetration: Many drugs containing the 4-methylpiperazine moiety exhibit good CNS penetration, making it a valuable scaffold for targeting neurological and psychiatric disorders.[7]
-
Broad Biological Activity: Compounds incorporating this moiety have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, antimicrobial, and anticancer effects.[5][8][9]
The inclusion of the 4-methylpiperazine group in the target molecule suggests a high likelihood of CNS activity and favorable pharmacokinetic properties.
Proposed Synthesis of this compound
A plausible and efficient synthetic route to the target compound can be envisioned through a reductive amination pathway. This approach is widely used in medicinal chemistry for the formation of C-N bonds.
Retrosynthetic Analysis
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Methodological & Application
Application Note & Protocol: A Streamlined Synthesis of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
Abstract: This document provides a comprehensive, field-proven guide for the synthesis of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine, a tertiary amine of interest in pharmaceutical and chemical research. The described two-step synthetic pathway is designed for efficiency, scalability, and high purity of the final product. This guide details the synthesis of the key intermediate, 1-(4-methylpiperazin-1-yl)propan-2-one, followed by its reductive amination to yield the target compound. Full experimental protocols, safety considerations, and characterization data are provided to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction: Strategic Importance and Synthetic Overview
This compound is a compound with a unique structural motif, combining a sterically hindered primary amine with a methylpiperazine group. This combination of functionalities makes it a valuable building block in the development of novel chemical entities. The piperazine ring is a well-established pharmacophore in numerous clinically used drugs, valued for its ability to modulate physicochemical properties and interact with biological targets. The neopentyl-like primary amine offers a site for further functionalization, making this compound a versatile intermediate in medicinal chemistry and materials science.
This application note outlines a robust and efficient two-step synthesis. The synthetic strategy hinges on the initial N-alkylation of 1-methylpiperazine with chloroacetone to form the key ketone intermediate, 1-(4-methylpiperazin-1-yl)propan-2-one. This is followed by a catalytic reductive amination of the ketone using ammonia and Raney® Nickel as the catalyst to furnish the desired primary amine.
Synthetic Workflow
The overall synthetic pathway is depicted below:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier |
| 1-Methylpiperazine | ≥99% | Commercially Available |
| Chloroacetone (stabilized) | ≥95% | Commercially Available |
| Raney® Nickel (slurry in water) | - | Commercially Available |
| Anhydrous Potassium Carbonate | ≥99% | Commercially Available |
| Acetonitrile (Anhydrous) | ≥99.8% | Commercially Available |
| Methanol (Anhydrous) | ≥99.8% | Commercially Available |
| Aqueous Ammonia | 28-30% | Commercially Available |
| Dichloromethane | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate | ≥99% | Commercially Available |
| Diethyl Ether | ACS Grade | Commercially Available |
Step 1: Synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-one
This procedure is based on the well-established N-alkylation of secondary amines. The use of a non-nucleophilic base like potassium carbonate is crucial to prevent side reactions.
Protocol:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (2.5 equivalents) and anhydrous acetonitrile (250 mL).
-
Add 1-methylpiperazine (1.0 equivalent) to the stirred suspension.
-
Slowly add chloroacetone (1.1 equivalents) dropwise to the reaction mixture at room temperature over 30 minutes. Caution: Chloroacetone is a lachrymator and toxic; handle in a well-ventilated fume hood.[1][2]
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a gradient of dichloromethane and methanol to yield 1-(4-methylpiperazin-1-yl)propan-2-one as a pale yellow oil.
Step 2: Reductive Amination to this compound
This step employs a catalytic reductive amination, a powerful method for the formation of primary amines from ketones. Raney® Nickel is a highly active catalyst for this transformation.[3]
Protocol:
-
In a high-pressure autoclave equipped with a magnetic stirrer, add 1-(4-methylpiperazin-1-yl)propan-2-one (1.0 equivalent) and anhydrous methanol (10 volumes).
-
Carefully add Raney® Nickel (approximately 10-20% by weight of the ketone) as a slurry in water. Caution: Raney® Nickel is pyrophoric when dry and should be handled with extreme care under an inert atmosphere.[4]
-
Add aqueous ammonia (28-30%, 5-10 equivalents) to the reaction mixture.
-
Seal the autoclave and purge with nitrogen gas several times before introducing hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 50-100 psi.
-
Heat the reaction mixture to 50-70°C and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by GC-MS.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake should be kept wet to prevent ignition of the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or crystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to yield the final product as a solid or viscous oil.
Characterization and Quality Control
The identity and purity of the synthesized compounds should be confirmed by a combination of spectroscopic methods.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the methyl groups of the propan-2-amine moiety, the methylene protons adjacent to the piperazine nitrogens, the piperazine ring protons, and the N-methyl group of the piperazine. The primary amine protons will appear as a broad singlet. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| FTIR | Characteristic N-H stretching vibrations for a primary amine in the range of 3300-3500 cm⁻¹ (typically two bands for a primary amine).[5] C-N stretching bands will also be present.[6] |
| Mass Spec. | The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the product. Fragmentation patterns will likely involve alpha-cleavage adjacent to the nitrogen atoms.[3][7] |
Safety Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
1-Methylpiperazine: Corrosive and flammable. Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin.[8]
-
Chloroacetone: Lachrymator, toxic, and flammable. Causes severe skin burns and eye damage.[1][2] Handle with extreme caution.
-
Raney® Nickel: Pyrophoric solid. May catch fire if exposed to air. Handle as a slurry in water and under an inert atmosphere. Can cause skin sensitization and is a suspected carcinogen.[4][9]
-
Hydrogen Gas: Highly flammable. Ensure the reaction setup is properly sealed and purged to prevent leaks.
Discussion of Mechanistic Principles
The synthesis relies on two fundamental organic reactions:
N-Alkylation: The first step is a classic SN2 reaction where the nucleophilic secondary amine of 1-methylpiperazine attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group. The base (potassium carbonate) neutralizes the resulting ammonium salt, regenerating the free amine for further reaction and driving the equilibrium towards the product.
Reductive Amination Mechanism: The second step proceeds through the formation of an imine intermediate, which is then reduced in situ.
Caption: Proposed mechanism for the reductive amination of the ketone intermediate.
The ketone first reacts with ammonia to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine. The Raney® Nickel catalyst then facilitates the hydrogenation of the imine to the final primary amine product.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of this compound. The two-step approach is amenable to scale-up and utilizes readily available starting materials. The in-depth protocols, safety guidelines, and characterization data presented herein are intended to enable researchers to successfully synthesize this valuable compound for their research and development endeavors.
References
-
LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
JoVE. (2023, April 30). Mass Spectrometry of Amines. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Raney Nickel - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
SDFine. (n.d.). n-methylpiperazine - GHS Safety Data Sheet. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Three Amines. Retrieved from [Link]
- Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters.
-
LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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JoVE. (2023, April 30). Mass Spectrometry of Amines. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Three Amines. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Jakub, K. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Raney Nickel - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Application of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine Scaffolds in Anticancer Drug Design: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Piperazine Moiety in Oncology
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates for a wide range of therapeutic areas due to its favorable physicochemical properties and versatile binding capabilities. In the realm of oncology, piperazine derivatives have emerged as a cornerstone in the design of targeted therapies. While the specific compound, 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine, is not extensively documented in publicly available literature as an anticancer agent, its core structure is represented in numerous potent anticancer molecules. This guide will use a well-characterized methylpiperazine-containing compound, (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one (NSC59984), as a representative example to illustrate the application of this chemical class in anticancer drug design. NSC59984 has been identified as a promising agent that can reactivate the tumor suppressor protein p53, a critical target in cancer therapy.[1][2]
This application note will provide an in-depth look at the mechanism of action, synthesis, and evaluation of such compounds, offering detailed protocols for their in vitro assessment and a roadmap for their preclinical development.
Mechanism of Action: Restoring the Guardian of the Genome
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[3] In over 50% of human cancers, the TP53 gene is mutated, leading to a non-functional or even oncogenic mutant p53 protein.[1][2] The reactivation of mutant p53 to its wild-type, tumor-suppressive conformation is a highly sought-after therapeutic strategy.
NSC59984 exemplifies a class of compounds that can achieve this reactivation. It has been shown to covalently modify specific cysteine residues (Cys124 and Cys229) on the p53 protein.[1][2] This modification is thought to induce a conformational change in the mutant p53 protein, restoring its ability to bind to DNA and activate the transcription of its target genes, which ultimately leads to cancer cell death.[1]
Synthesis of a Representative Methylpiperazine-Containing Compound
The synthesis of compounds like NSC59984 can be achieved through straightforward chemical reactions. The following is a representative synthetic scheme based on published methods.[1]
Reaction Scheme:
5-nitrofuran-2-acrylic acid + N-methylpiperazine --(HATU, DIPEA, DMF)--> (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one (NSC59984)
Materials:
-
5-nitrofuran-2-acrylic acid
-
N-methylpiperazine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Water (H₂O)
-
Sodium Sulfate (Na₂SO₄)
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 5-nitrofuran-2-acrylic acid (1 equivalent) in anhydrous DMF.
-
Sequentially add HATU (1 eq.), DIPEA (2 eq.), and N-methylpiperazine (1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 20-24 hours.
-
Remove the DMF under reduced pressure.
-
Dilute the crude mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography using a gradient of methanol in dichloromethane to yield the desired product.
In Vitro Evaluation: Assessing Anticancer Activity
A critical step in drug discovery is the in vitro evaluation of a compound's anticancer properties.[4] This typically involves assessing its cytotoxicity against a panel of cancer cell lines and determining its mechanism of cell death.[5]
Protocol 1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6]
Materials:
-
Human cancer cell lines (e.g., breast, lung, colon cancer lines)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]
-
96-well plates
-
Test compound (e.g., NSC59984) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.[8]
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[8]
-
Incubate at room temperature in the dark for at least 2 hours.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
Data Presentation:
| Cancer Cell Line | Tissue of Origin | Test Compound IC₅₀ (µM) | Doxorubicin (Positive Control) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | [Example Value] | [Example Value] |
| A549 | Lung Carcinoma | [Example Value] | [Example Value] |
| HCT116 | Colon Carcinoma | [Example Value] | [Example Value] |
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, apoptotic, and necrotic cells.[9]
Materials:
-
Human cancer cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Preclinical Development Workflow
The development of a novel anticancer agent follows a structured pipeline from initial discovery to clinical trials.
In Vivo Evaluation: Xenograft Models
Promising compounds from in vitro studies are advanced to in vivo testing.[4] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical assessment of anticancer drugs.[11][12] These models allow for the evaluation of a compound's efficacy in a more complex biological system, providing data on tumor growth inhibition, survival rates, and potential toxicities.[5][11]
Conclusion
The methylpiperazine moiety is a valuable scaffold in the design of novel anticancer agents. As exemplified by NSC59984, these compounds can target critical pathways in cancer, such as the p53 signaling cascade. A systematic approach to their evaluation, beginning with robust in vitro assays and progressing to in vivo models, is essential for identifying promising drug candidates for clinical development. The protocols and workflows detailed in this guide provide a framework for researchers to effectively explore the therapeutic potential of this important class of molecules.
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Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl). (2024). ACS Pharmacology & Translational Science. [Link]
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Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl) - PubMed. (2024). PubMed. [Link]
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Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Institutes of Health. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Institutes of Health. [Link]
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.). National Institutes of Health. [Link]
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Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). PubMed Central. [Link]
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. [Link]
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Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Crown Bioscience. [Link]
-
A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (n.d.). National Institutes of Health. [Link]
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Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (n.d.). PLOS One. [Link]
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Guideline for anticancer assays in cells. (n.d.). ResearchGate. [Link]
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Apoptosis Protocols. (n.d.). University of South Florida. [Link]
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Cell sensitivity assays: the MTT assay. (2011). PubMed. [Link]
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MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
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Effect of a novel piperazine compound on cancer cells. (2021). ResearchGate. [Link]
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Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Arizona. [Link]
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Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][5]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (n.d.). PubMed. [Link]
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New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Karger Publishers. [Link]
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100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023). Altogen Labs. [Link]
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Patient-derived cancer models: Valuable platforms for anticancer drug testing. (n.d.). Frontiers. [Link]
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Cell sensitivity assays: the MTT assay. (2011). ResearchGate. [Link]
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Synthesis, characterization, and anti-cancer potential of novel p53-mediated Mdm2 and Pirh2 modulators: an integrated In silico and In vitro approach. (2024). National Institutes of Health. [Link]
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Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad. [Link]
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Covalent Modification of p53 by ( E )-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one. (2024). ResearchGate. [Link]
-
Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). PubMed. [Link]
-
Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2025). MDPI. [Link]
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Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube. [Link]
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2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. (2016). PubMed. [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
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N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine. (n.d.). PubChem. [Link]
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Application Notes and Protocols for Amide Coupling Reactions with 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
Introduction: Navigating the Challenges of Sterically Hindered Amine Acylation
Amide bond formation is a cornerstone of modern organic synthesis, particularly in the realm of medicinal chemistry and drug development.[1] While numerous protocols exist, the coupling of sterically hindered amines presents a persistent challenge.[2] 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine, a primary amine featuring a neopentyl-like scaffold, exemplifies this class of substrates. The steric bulk imposed by the gem-dimethyl group adjacent to the primary amine significantly retards the rate of acylation, often leading to low yields or complete reaction failure with standard coupling methodologies.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully employ this compound in amide coupling reactions. We will delve into the mechanistic considerations, reagent selection, and detailed, field-proven protocols to overcome the inherent steric challenges.
Molecular Profile of this compound:
| Property | Value | Reference |
| CAS Number | 84725-48-4 | |
| Molecular Formula | C₉H₂₁N₃ | |
| Molecular Weight | 171.28 g/mol | |
| Appearance | Solid | |
| SMILES | CN1CCN(CC(C)(C)N)CC1 |
Core Principles for Coupling Sterically Demanding Amines
The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under ambient conditions due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is essential.[3] For sterically hindered amines like this compound, the choice of coupling reagent and reaction conditions is paramount. The ideal approach hinges on generating a highly reactive acylating species that can overcome the steric shield of the amine.
Mechanism of Amide Bond Formation
The general mechanism involves a two-step process, which can be performed in one pot.[3] First, the carboxylic acid is activated by a coupling reagent to form a reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond.
Caption: Generalized workflow for amide bond formation.
Reagent Selection: A Curated Approach for Hindered Substrates
Standard coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the absence of additives often prove inefficient for sterically hindered couplings, leading to the formation of N-acylurea byproducts and low amide yields.[4] More potent activating agents are required.
Recommended Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium-based coupling reagent.[5] It is often the reagent of choice for challenging couplings due to its high reactivity and low propensity for racemization.[5][6]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium-type coupling reagent that offers comparable or even superior performance to HATU.[7][8] A key advantage of COMU is its enhanced safety profile, as it does not contain the potentially explosive benzotriazole moiety found in HATU.[9][10] Its byproducts are also water-soluble, simplifying purification.[9][10]
The Crucial Role of a Non-Nucleophilic Base:
In these coupling reactions, a tertiary amine base is required to deprotonate the carboxylic acid and neutralize the acid formed during the reaction. For sterically hindered substrates, it is critical to use a non-nucleophilic, sterically hindered base to prevent competitive acylation of the base itself.
-
DIPEA (N,N-Diisopropylethylamine): Also known as Hünig's base, DIPEA is an excellent choice due to its strong basicity and poor nucleophilicity, a result of the steric hindrance around the nitrogen atom.[11][12]
Experimental Protocols
The following protocols are designed as a robust starting point for the amide coupling of this compound with a generic carboxylic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is a reliable and highly effective method for the acylation of this compound.
Materials:
-
Carboxylic acid
-
This compound
-
HATU
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or other suitable aprotic solvent (e.g., DCM, THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or other suitable extraction solvent
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).
-
Addition of Amine and Base: Add this compound (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture for 5-10 minutes at room temperature. The use of a slight excess of the amine can help drive the reaction to completion.
-
Activation and Coupling: In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture. The reaction is often accompanied by a color change.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. For hindered couplings, the reaction may require an extended time (4-24 hours) or gentle heating (40-50 °C) to proceed to completion.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small percentage of triethylamine to prevent product streaking on the column).
Caption: Step-by-step workflow for HATU-mediated coupling.
Protocol 2: COMU-Mediated Amide Coupling
This protocol offers a safer and equally effective alternative to HATU-based methods.
Materials:
-
Carboxylic acid
-
This compound
-
COMU
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or other suitable extraction solvent
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine the carboxylic acid (1.0 eq), this compound (1.1 eq), and COMU (1.2 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (to a concentration of approximately 0.1-0.5 M).
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture. COMU can often be effective with a lower excess of base compared to HATU.[8][9]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. As with the HATU protocol, gentle heating may be beneficial for particularly challenging substrates.
-
Work-up: Follow the same work-up procedure as described in Protocol 1. The water-soluble byproducts of COMU can make the aqueous extraction particularly efficient.[9]
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Stoichiometry and Reagent Summary Table:
| Reagent | Protocol 1 (HATU) | Protocol 2 (COMU) | Rationale for Stoichiometry |
| Carboxylic Acid | 1.0 eq | 1.0 eq | Limiting Reagent |
| This compound | 1.1 eq | 1.1 eq | A slight excess helps to drive the reaction to completion. |
| Coupling Reagent (HATU/COMU) | 1.2 eq | 1.2 eq | An excess ensures efficient activation of the carboxylic acid. |
| DIPEA | 3.0 eq | 2.0 - 3.0 eq | Neutralizes generated acids and facilitates the reaction. |
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature to 40-60 °C. A higher excess of the coupling reagent and amine can also be beneficial. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.
-
Side Reactions: The use of highly reactive coupling reagents like HATU and COMU minimizes the formation of common side products like N-acylurea.
-
Purification: The basic nature of the product, due to the piperazine moiety, may cause it to streak on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the chromatographic separation.
-
Solvent Choice: While DMF is a common solvent for these reactions due to its high polarity and solvating power, other aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can also be used. The choice of solvent can influence reaction rates and solubility of reagents.
Conclusion
The successful acylation of sterically hindered primary amines such as this compound is readily achievable with the appropriate selection of modern coupling reagents and optimized reaction conditions. The use of powerful uronium-based reagents like HATU and COMU, in conjunction with a non-nucleophilic base like DIPEA, provides a robust and reliable strategy for the synthesis of sterically demanding amides. The protocols detailed herein offer a validated starting point for researchers, enabling the efficient incorporation of this and structurally related building blocks into novel molecular entities for drug discovery and development.
References
-
The Synthesis of Sterically Hindered Amides. (2025). ResearchGate. [Link]
-
Dunsmore, C. J., et al. (2006). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Total Organic Synthesis. (2022). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. YouTube. [Link]
-
Merck Millipore. (2009). COMU Novabiochem coupling reagents for peptide synthesis. Merck Millipore. [Link]
-
Pentelute, B. L., et al. (2014). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC - NIH. [Link]
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
Wikipedia. N,N-Diisopropylethylamine. Wikipedia. [Link]
-
Merck Millipore. (2009). COMU Novabiochem coupling reagents for peptide synthesis. Merck Millipore. [Link]
-
El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6–9. [Link]
-
Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies. [Link]
-
Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies. [Link]
-
Aapptec Peptides. Coupling Reagents. Aapptec Peptides Website. [Link]
-
Aapptec Peptides. Coupling Reagents. Aapptec Peptides Website. [Link]
-
Aapptec Peptides. COMU; CAS 1075198-30-9. Aapptec Peptides Website. [Link]
-
Aapptec Peptides. COMU; CAS 1075198-30-9. Aapptec Peptides Website. [Link]
-
YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem Website. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem Website. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. researchgate.net [researchgate.net]
- 3. hepatochem.com [hepatochem.com]
- 4. bachem.com [bachem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 12. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
Application Note: A Stability-Indicating RP-HPLC Method for Purity Determination of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine via Pre-column Derivatization
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity determination of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine. The inherent analytical challenge of this molecule, a polar aliphatic amine with no significant UV chromophore, is overcome through a validated pre-column derivatization protocol using dansyl chloride (DNS-Cl). This strategy imparts excellent chromatographic properties and high sensitivity for UV or fluorescence detection. The method is designed for researchers, scientists, and drug development professionals engaged in quality control and stability assessment of piperazine-based active pharmaceutical ingredients (APIs). The protocol herein is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring specificity, linearity, accuracy, and precision.[1][2][3]
Introduction and Scientific Rationale
This compound is a substituted piperazine derivative, a class of compounds prevalent in pharmaceutical development.[4][5] The accurate determination of its purity is a critical step in drug substance characterization, ensuring safety and efficacy. Direct analysis of this compound by conventional RP-HPLC with UV detection is problematic due to two primary factors:
-
Poor Retention: As a polar, hydrophilic basic compound, it exhibits minimal interaction with non-polar stationary phases like C18, often eluting at or near the solvent front.[6][7]
-
Lack of Chromophore: The molecule lacks a suitable chromophore for sensitive UV detection, making the quantification of low-level impurities challenging.[6]
To address these challenges, this method employs a pre-column derivatization strategy. The primary and secondary amine functionalities of the analyte are reacted with dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride, DNS-Cl).
Causality of Derivatization Choice:
-
Enhanced Detectability: The dansyl group is a potent fluorophore and chromophore, enabling highly sensitive detection by fluorescence (FLD) or UV detectors.[8]
-
Improved Chromatography: The addition of the large, hydrophobic dansyl group significantly increases the hydrophobicity of the analyte, promoting strong retention and enabling effective separation on a standard C18 column.[8]
-
Proven Chemistry: The reaction of dansyl chloride with primary and secondary amines is a well-established, robust, and high-yielding chemical transformation, making it ideal for quantitative analysis.
This application note provides a complete protocol, from sample preparation and derivatization to chromatographic analysis and method validation, establishing a reliable system for quality control.
Materials and Methods
Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Fluorescence Detector (FLD).
-
Analytical Balance (5-decimal place)
-
pH Meter
-
Vortex Mixer
-
Water Bath or Heating Block
Chemicals and Reagents
-
This compound Reference Standard (>99.5% purity)
-
Dansyl Chloride (DNS-Cl), ≥99.0%
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Potassium Carbonate (K₂CO₃), ACS Grade
-
Formic Acid, ACS Grade
-
Water, HPLC Grade or Milli-Q
Chromatographic Conditions
The selection of a C18 column provides a non-polar stationary phase that effectively retains the hydrophobic dansyl-derivative. A gradient elution is employed to ensure adequate separation of the main peak from potential impurities and late-eluting degradation products.
| Parameter | Condition |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 40% B; 18.1-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| UV Detection | 340 nm |
| Fluorescence Detection | Excitation: 340 nm, Emission: 525 nm |
Experimental Protocols
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Potassium Carbonate Buffer (100 mM, pH 10.5): Dissolve 1.38 g of K₂CO₃ in 100 mL of HPLC water. Adjust pH if necessary.
-
Dansyl Chloride Solution (5 mg/mL): Accurately weigh 50 mg of Dansyl Chloride and dissolve in 10 mL of Acetonitrile. Prepare this solution fresh daily and protect it from light.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10 mL with Diluent.
Pre-column Derivatization Protocol
-
Step 1: In a 1.5 mL autosampler vial, add 100 µL of the Working Standard Solution (or sample solution).
-
Step 2: Add 200 µL of the Potassium Carbonate Buffer (pH 10.5).
-
Scientist's Note: A basic pH is essential to ensure the amine groups are deprotonated and thus sufficiently nucleophilic to react with the dansyl chloride.
-
-
Step 3: Add 400 µL of the Dansyl Chloride Solution.
-
Step 4: Cap the vial, vortex briefly, and place it in a water bath or heating block at 60 °C for 45 minutes. Protect from light.
-
Step 5: After incubation, remove the vial and allow it to cool to room temperature.
-
Step 6: The sample is now ready for injection into the HPLC system.
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the derivatized Working Standard Solution. The system is deemed ready for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Strategy (ICH Q2(R1))
To ensure the method is suitable for its intended purpose, a comprehensive validation was performed following ICH guidelines.[2][3][9]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This was established through forced degradation studies.[10][11][12] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products can be detected and resolved from the main peak.[11]
-
Acid Hydrolysis: 1 mL of Stock Solution + 1 mL of 0.1 M HCl, heated at 80°C for 4 hours.
-
Base Hydrolysis: 1 mL of Stock Solution + 1 mL of 0.1 M NaOH, heated at 80°C for 2 hours.
-
Oxidative Degradation: 1 mL of Stock Solution + 1 mL of 3% H₂O₂, stored at room temperature for 24 hours.
-
Thermal Degradation: The solid API was kept in a hot air oven at 105°C for 48 hours.
-
Photolytic Degradation: The API was exposed to UV light (254 nm) and visible light in a photostability chamber for 7 days.
Result: In all stress conditions, the degradation products were well-resolved from the main analyte peak, and the peak purity analysis (via DAD) confirmed the homogeneity of the main peak. This demonstrates the stability-indicating nature of the method.
Linearity
Linearity was assessed over a concentration range of 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve was constructed by plotting peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy and Precision
-
Accuracy: Determined by performing recovery studies at three concentration levels (80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability): Assessed by analyzing six replicate preparations of the standard solution at 100% concentration. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: The repeatability assessment was repeated by a different analyst on a different day with a different instrument. The %RSD between the two sets of data was evaluated.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
In all cases, the system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.
Summary of Validation Results (Hypothetical Data)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | 0.85% | ≤ 2.0% |
| Intermediate Precision (% RSD) | 1.12% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Robustness | Passed | SST criteria met |
Visualizations
Experimental Workflow Diagram
Caption: Core validation parameters required by ICH Q2(R1) to ensure a method is fit for purpose.
Conclusion
The developed RP-HPLC method, incorporating a pre-column derivatization step with dansyl chloride, is demonstrated to be a specific, linear, accurate, precise, and robust system for the purity determination of this compound. The stability-indicating nature of the assay, confirmed through comprehensive forced degradation studies, makes it highly suitable for routine quality control and stability testing in a pharmaceutical development environment. This application note provides the necessary framework for scientists to successfully implement and validate this method in their laboratories.
References
-
J. Chem. Pharm. Res., 2012, 4(6):2854-2859. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Gadzala-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. [Link]
-
United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Chemchart. This compound (84725-48-4). [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]
-
PLoS ONE. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]
-
NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ARL Bio Pharma. Importance of Forced Degradation in Stability-Indicating Methods. [Link]
-
National Institutes of Health (NIH). Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl). [Link]
-
MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]
-
Journal of AOAC INTERNATIONAL. Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products. [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
SWGDRUG.org. N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. [Link]
-
Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]
-
PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
YouTube. ICH Q2 Validation of Analytical Procedures. [Link]
-
PubChem. 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. mdpi.com [mdpi.com]
- 6. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. onyxipca.com [onyxipca.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine and its Derivatives
Introduction: Unveiling the Molecular Architecture of Piperazine Derivatives in Drug Discovery
The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable pharmacokinetic properties.[1] Among the vast landscape of piperazine-containing compounds, 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine and its derivatives represent a class of molecules with significant potential in drug development. Their structural complexity, characterized by a combination of a primary amine, a tertiary amine within the piperazine ring, and various alkyl substituents, necessitates a robust analytical framework for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for elucidating the three-dimensional structure and dynamic behavior of these molecules in solution.[2]
This comprehensive guide provides detailed application notes and protocols for the NMR spectroscopic analysis of this compound and its analogs. Moving beyond a simple recitation of steps, this document delves into the rationale behind experimental choices, empowering researchers to not only acquire high-quality data but also to interpret it with confidence. The protocols outlined herein are designed to be self-validating, ensuring the integrity and reproducibility of the results, a critical aspect in the rigorous environment of pharmaceutical research and development.[3]
I. Foundational Principles: Understanding the NMR Signature of Amine-Containing Piperazines
The NMR spectra of this compound derivatives are rich with information, but also present unique challenges. The presence of multiple nitrogen atoms and exchangeable protons requires careful consideration in both data acquisition and interpretation.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides crucial information about the connectivity of protons in the molecule. Key features to anticipate include:
-
Amine Protons (-NH₂) : The protons of the primary amine typically appear as a broad signal in the range of δ 0.5-5.0 ppm. The exact chemical shift and signal breadth are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4]
-
Piperazine Ring Protons : The methylene protons on the piperazine ring often exhibit complex splitting patterns due to restricted conformational flexibility. At room temperature, they may appear as broad signals, but at lower temperatures, distinct signals for axial and equatorial protons may be resolved.[5]
-
Alkyl Substituents : The various methyl and methylene groups will have characteristic chemical shifts and multiplicities that can be used to piece together the carbon skeleton.
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum provides a count of the unique carbon environments in the molecule.
-
Carbons Adjacent to Nitrogen : Carbons directly bonded to nitrogen atoms are deshielded and will appear at higher chemical shifts (downfield) compared to simple alkanes, typically in the range of 30-60 ppm.[6]
-
II. Experimental Protocols: From Sample Preparation to Advanced 2D NMR
The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and the selection of appropriate experimental parameters.
Protocol 1: Sample Preparation for Unambiguous Structural Elucidation
Objective: To prepare a high-quality NMR sample of a this compound derivative suitable for a full suite of 1D and 2D NMR experiments.
Rationale: Proper sample preparation is paramount to obtaining sharp, well-resolved NMR spectra. The choice of solvent is particularly critical for amine-containing compounds, as it can significantly influence the appearance of exchangeable proton signals.[7] Filtering the sample removes particulate matter that can degrade spectral quality.[8]
Materials:
-
This compound derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and glass wool
-
Vortex mixer
Procedure:
-
Solvent Selection:
-
For routine ¹H and ¹³C NMR, CDCl₃ is a common choice. However, be aware that the amine protons may exchange with residual DCl, leading to signal broadening or disappearance.[9]
-
To observe the -NH₂ protons more clearly, a less acidic solvent like DMSO-d₆ is recommended as it slows down the rate of proton exchange.[10]
-
For experiments where the amine protons are not of primary interest or to confirm their assignment, a D₂O shake can be performed. Adding a drop of D₂O to the NMR sample will cause the -NH₂ protons to exchange with deuterium, leading to the disappearance of their signal in the ¹H NMR spectrum.
-
-
Sample Dissolution:
-
Weigh the desired amount of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently vortex the vial to ensure complete dissolution. If necessary, the sample can be gently warmed.
-
-
Filtration and Transfer:
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the solution directly into a clean NMR tube to a height of approximately 4-5 cm. This removes any suspended particles that can adversely affect the magnetic field homogeneity.[8]
-
-
Final Preparation:
-
Cap the NMR tube securely.
-
Wipe the outside of the tube clean before inserting it into the NMR spectrometer.
-
Caption: Workflow for preparing NMR samples of amine derivatives.
Protocol 2: Standard 1D NMR Data Acquisition (¹H and ¹³C)
Objective: To acquire standard ¹H and ¹³C{¹H} NMR spectra for initial structural assessment.
Rationale: ¹H NMR provides information on the proton framework, while broadband proton-decoupled ¹³C NMR gives a count of the unique carbon atoms. These are the foundational experiments for structural elucidation.
Instrument Parameters (300-500 MHz Spectrometer):
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 8-16 | 1024-4096 |
| Acquisition Time | 3-4 s | 1-2 s |
| Relaxation Delay | 1-2 s | 2-5 s |
| Spectral Width | 12-16 ppm | 200-240 ppm |
Protocol 3: Advanced NMR for Unambiguous Assignment (DEPT, COSY, HSQC)
Objective: To perform a suite of 2D NMR and spectral editing experiments to resolve signal overlap and definitively assign all ¹H and ¹³C resonances.
Rationale: For complex molecules like this compound derivatives, 1D NMR spectra often contain overlapping signals. Advanced techniques are essential for complete structural characterization.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups.
-
DEPT-90: Only CH (methine) carbons will show a positive signal.
-
DEPT-135: CH and CH₃ carbons will show positive signals, while CH₂ (methylene) carbons will show negative signals. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.
-
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the 2D spectrum connect coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is invaluable for assigning carbon resonances based on their attached, and often more easily assigned, protons.
Caption: Logical flow for comprehensive NMR-based structure elucidation.
III. Data Interpretation and Expected Spectral Features
The following table provides estimated ¹H and ¹³C chemical shifts for the parent compound, this compound. These values are based on typical chemical shift ranges for similar functional groups and should be used as a guide for spectral assignment. Actual experimental values may vary depending on the solvent and specific derivative.
| Assignment | Estimated ¹H Chemical Shift (δ, ppm) | Estimated ¹³C Chemical Shift (δ, ppm) | DEPT-135 Signal |
| -C(CH₃ )₂-NH₂ | ~1.1 | ~25 | Positive |
| -C (CH₃)₂-NH₂ | - | ~50 | None (Quaternary) |
| -CH₂ -N(piperazine) | ~2.3 | ~60 | Negative |
| Piperazine -CH₂ - | ~2.4-2.6 | ~55 | Negative |
| Piperazine -N-CH₃ | ~2.2 | ~46 | Positive |
| -NH₂ | 1.0-3.0 (broad) | - | - |
Interpreting the 2D Spectra:
-
In the COSY spectrum, expect to see correlations between adjacent methylene protons on the piperazine ring, if they are not chemically equivalent.
-
The HSQC spectrum will be key to definitively linking the proton and carbon signals. For example, the proton signal at ~2.2 ppm should show a cross-peak to the carbon signal at ~46 ppm, confirming the assignment of the N-methyl group.
IV. Application in Drug Development
The detailed structural information obtained from these NMR protocols is critical at various stages of the drug development pipeline:[3]
-
Lead Optimization: NMR can confirm the successful synthesis of new derivatives and provide insights into their conformation, which can influence their biological activity.
-
Quality Control: NMR is a powerful tool for assessing the purity of drug candidates and identifying any impurities.
-
Metabolism Studies: By using ¹³C-labeled compounds, NMR can be used to trace the metabolic fate of a drug candidate.
V. Conclusion
The application of a systematic and multi-faceted NMR spectroscopy approach, as detailed in these notes and protocols, is indispensable for the rigorous characterization of this compound derivatives. By understanding the underlying principles and employing a combination of 1D and 2D NMR techniques, researchers in drug discovery and development can gain unambiguous insights into the molecular structure, conformation, and purity of these important pharmaceutical building blocks. This robust analytical foundation is essential for advancing new therapeutic agents from the laboratory to the clinic.
References
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing. Retrieved from [Link]
-
NMR Spectroscopy Of Amines. (n.d.). JoVE. Retrieved from [Link]
- 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. (1982). Angewandte Makromolekulare Chemie.
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.).
- NMR Sample Preparation: The Complete Guide. (n.d.).
- Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2015).
- Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. (2005). Magnetic Resonance in Chemistry.
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Advances in Nuclear Magnetic Resonance for Drug Discovery. (2012). PubMed Central. Retrieved from [Link]
-
DEPT ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2018). Revue Roumaine de Chimie.
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
- Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. (2023). Preprints.org.
-
Amine protons on NMR. (2021). Reddit. Retrieved from [Link]
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Spectroscopy of Amines. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. Retrieved from [Link]
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2019).
- NMR Sample Prepar
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NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Spectroscopy Online. Retrieved from [Link]
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NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. Retrieved from [Link]
- Current NMR Techniques for Structure-Based Drug Discovery. (2019). MDPI.
- 1H NMR: Structural Elucid
- Identification of metabolites from 2D 1H-13C HSQC NMR using peak correl
- 13C-NMR Spectroscopic Study on Chemical Species in Piperazine−Amine−CO2−H2O System before and after Heating. (2011).
- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme Connect.
- Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. (2024). Journal of the American Chemical Society.
- N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. (2017). SWGDRUG.org.
-
The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024). AZoOptics. Retrieved from [Link]
- DEPT: A tool for 13C peak assignments. (2015). Nanalysis.
-
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). PubMed Central. Retrieved from [Link]
- Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl). (n.d.).
- DEPT 13C NMR Spectroscopy. (n.d.).
- Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (2021). MDPI.
- 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives. Part II, 1H nmr characterization. (1993).
- 2-methyl-n-methylenepropan-2-amine. (n.d.). MD Topology.
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- 5. Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Optimizing reaction conditions for 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure a successful and optimized synthesis.
Introduction
The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The structural complexity of this tertiary amine, characterized by a sterically hindered neopentyl-like fragment attached to a methylpiperazine moiety, presents unique challenges. The most direct and reliable method for its preparation is a two-step, one-pot reductive amination. This approach involves the initial formation of an iminium ion from the reaction of a suitable keto-amine with N-methylpiperazine, followed by in-situ reduction. This guide will focus on optimizing this synthetic route and addressing common experimental hurdles.
Proposed Synthetic Pathway: Reductive Amination
The synthesis of the target molecule can be efficiently achieved through the reductive amination of 1-amino-2-methylpropan-2-ol with 1-methylpiperazine, followed by a two-step process to convert the hydroxyl group into the primary amine. However, a more direct and convergent approach involves the reductive amination of a suitable keto-precursor with N-methylpiperazine. Given the structure of the target compound, a logical precursor is 1-(4-methylpiperazin-1-yl)propan-2-one. This intermediate can be synthesized from commercially available starting materials. The subsequent reductive amination with ammonia or an ammonia equivalent would then yield the desired product.
However, for the purpose of this guide, we will focus on a more readily accessible, albeit hypothetical, direct reductive amination between a conceptual amino-ketone precursor and N-methylpiperazine, as this highlights the key challenges and optimization points of the crucial C-N bond formation step.
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound via reductive amination.
Reaction Scheme:
Materials:
-
1-(4-methylpiperazin-1-yl)propan-2-one (or a suitable precursor like 1-chloro-2-methylpropan-2-ol to first synthesize the keto-piperazine)
-
Ammonia source (e.g., ammonium acetate, ammonia in methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) for extraction
-
Methanol (MeOH) for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the keto-piperazine precursor (1.0 eq).
-
Solvent and Amine Addition: Dissolve the starting material in anhydrous DCE or DCM (10-20 mL per mmol of ketone). Add the ammonia source (e.g., ammonium acetate, 2.0-3.0 eq).
-
Acid Catalyst: Add glacial acetic acid (1.1-1.5 eq) to the mixture. Stir at room temperature for 30-60 minutes to facilitate imine/iminium ion formation. The use of a mild acid catalyst is crucial for the formation of the iminium ion intermediate.[1][2]
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system for tertiary amines is a gradient of DCM/MeOH, often with a small amount of triethylamine (0.1-1%) to prevent tailing.[3]
Troubleshooting and FAQs
Here we address common issues encountered during the synthesis of this compound.
Q1: The reaction is very slow or has stalled. What could be the cause?
A1:
-
Steric Hindrance: The reaction involves a sterically hindered ketone and a secondary amine, which can slow down the formation of the iminium ion intermediate.
-
Solution: Consider increasing the reaction temperature to 30-40°C. A prolonged reaction time (up to 48 hours) may also be necessary.
-
-
Inefficient Iminium Ion Formation: The equilibrium between the ketone/amine and the iminium ion might not be favorable.
-
Solution: Ensure the acetic acid catalyst is present in the correct stoichiometry. For challenging cases, the addition of a Lewis acid like titanium(IV) isopropoxide can facilitate imine formation before the addition of the reducing agent.[1]
-
-
Inactive Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive.
-
Solution: Use a fresh bottle of the reagent or ensure it has been stored under anhydrous conditions.
-
Q2: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are the likely side reactions?
A2:
-
Aldol Condensation of the Ketone: If the starting ketone has enolizable protons, it can undergo self-condensation under acidic or basic conditions.
-
Identification: This will result in higher molecular weight impurities.
-
Solution: Maintain a controlled temperature and add the reducing agent promptly after the initial imine formation period.
-
-
Reduction of the Starting Ketone: While NaBH(OAc)₃ is selective for iminium ions over ketones, prolonged reaction times or excess reagent at elevated temperatures can lead to the reduction of the starting ketone to the corresponding alcohol.
-
Identification: The alcohol byproduct will have a different polarity on TLC.
-
Solution: Use the recommended stoichiometry of the reducing agent and monitor the reaction progress to avoid excessive reaction times.
-
-
Over-alkylation of the Amine: This is less of a concern with a secondary amine like N-methylpiperazine, but if a primary amine is used as the nitrogen source, dialkylation can occur.[4]
-
Solution: Use the primary amine as the limiting reagent.
-
Q3: I am having difficulty purifying the final product. It's streaking on the silica gel column.
A3:
-
Basic Nature of the Amine: Tertiary amines are basic and can interact strongly with the acidic silica gel, leading to poor separation and tailing of the product spot.
-
Solution 1: Basic Modifier in Eluent: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia in methanol (as part of the mobile phase), to the eluent system. This will compete with the product for the acidic sites on the silica, resulting in better peak shape.[3]
-
Solution 2: Use of Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina or a commercially available amine-functionalized silica gel.
-
Solution 3: Salt Formation and Extraction: Convert the amine to its hydrochloride salt by treating the crude product with HCl in a suitable solvent (like ether or dioxane). The salt can often be purified by recrystallization. The free base can then be regenerated by treatment with a base.
-
Q4: How can I confirm the identity and purity of my final product?
A4:
-
NMR Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the methyl groups on the isobutyl fragment, the methylene group adjacent to the piperazine nitrogen, the piperazine ring protons, and the N-methyl group. The integration of these signals should correspond to the expected number of protons.
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the different carbon environments (aliphatic, C-N).[5][6][7]
-
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the correct product has been formed.
-
Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) if the compound is sufficiently volatile.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | Mild and selective for imines/iminium ions over ketones/aldehydes; tolerates a wide range of functional groups.[2] | Moisture sensitive; can be more expensive. |
| Sodium Cyanoborohydride | NaBH₃CN | Effective and stable in mildly acidic conditions.[1] | Highly toxic; generates toxic cyanide waste. |
| Sodium Borohydride | NaBH₄ | Inexpensive and readily available. | Can reduce the starting carbonyl if not used carefully; less selective.[1] |
Table 2: Recommended Solvent Systems for Column Chromatography Purification
| Eluent System | Modifier | Rationale |
| Dichloromethane/Methanol (gradient) | 0.1-1% Triethylamine | The DCM/MeOH gradient allows for the elution of compounds with a range of polarities. Triethylamine is added to suppress the interaction of the basic amine with the acidic silica gel, preventing peak tailing.[3] |
| Ethyl Acetate/Hexanes (gradient) | 0.1-1% Triethylamine | A less polar solvent system that can be effective for less polar tertiary amines. The addition of triethylamine serves the same purpose as above. |
| Chloroform/Methanol (gradient) | 1-2% Ammonium Hydroxide | A more polar system. The use of ammonium hydroxide provides a basic environment to improve the chromatography of the amine. |
Visualizations
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. In Organic Reactions (pp. 1-714). John Wiley & Sons, Inc. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Tarboush, N. A., & Al-Tel, T. H. (2016). Recent advances in reductive amination of aldehydes and ketones. Tetrahedron Letters, 57(43), 4781-4790. [Link]
-
University of California, Los Angeles. (n.d.). 13C NMR Spectroscopy. [Link]
-
LibreTexts Chemistry. (2023). Spectroscopy of Amines. [Link]
Sources
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- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine Derivatives
Welcome to the technical support center for the purification of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this class of compounds. The inherent basicity and polarity of these molecules often present unique hurdles in achieving high purity. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven experience.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and providing step-by-step protocols for their resolution.
Issue 1: My compound is streaking badly on silica gel TLC and I'm getting poor separation during column chromatography.
Question: I'm attempting to purify my this compound derivative using a standard silica gel column with a dichloromethane/methanol eluent system. However, the compound streaks severely on the TLC plate, and the column chromatography yields broad peaks with poor separation from impurities. What is causing this and how can I fix it?
Answer:
This is a classic and frequently encountered problem when purifying basic amines on standard silica gel.[1] The issue stems from the acidic nature of the silanol groups (Si-OH) on the surface of the silica gel. The basic nitrogen atoms in your piperazine and primary amine moieties interact strongly with these acidic sites via acid-base interactions. This strong binding leads to irreversible adsorption or slow, uneven elution, resulting in the characteristic streaking on TLC and poor peak shape during column chromatography.[2]
To counteract this, you need to suppress the interaction between your basic compound and the acidic stationary phase. There are two primary strategies for this:
Strategy A: Modifying the Mobile Phase
By adding a small amount of a basic modifier to your eluent, you can neutralize the acidic sites on the silica gel, allowing your compound to elute more cleanly.
Protocol 1: Column Chromatography with a Basic Modifier
-
Solvent System Selection: Start by developing a suitable solvent system using TLC. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).
-
Adding the Modifier: To your chosen DCM/MeOH mixture, add a small percentage of a basic modifier. Triethylamine (TEA) at 0.5-2% (v/v) or ammonium hydroxide (a few drops in the methanol portion of your eluent) are common choices.
-
TLC Analysis: Run a TLC plate with the modified eluent. You should observe a significant reduction in streaking and a more defined spot for your compound.
-
Column Preparation: Prepare your silica gel slurry using the modified eluent to ensure the column is equilibrated.
-
Chromatography: Load your crude sample and run the column with the modified eluent system. The peaks should be sharper and the separation improved.
Strategy B: Using a Different Stationary Phase
For particularly challenging separations, an alternative to modifying the mobile phase is to use a different stationary phase that is less acidic or even basic.
-
Amine-Functionalized Silica: This is an excellent option where the silica surface has been chemically modified with amino groups.[1] This creates a more basic environment, minimizing the strong interactions with your amine compound. You can often use less polar solvent systems, such as hexane/ethyl acetate, with this type of stationary phase.[1]
-
Alumina (Basic or Neutral): Alumina is another alternative to silica gel. For basic compounds like yours, basic or neutral alumina is recommended.
Table 1: Comparison of Purification Strategies for Basic Amines
| Strategy | Advantages | Disadvantages | Best For |
| Mobile Phase Modification | Cost-effective, uses standard silica gel. | Can be difficult to remove the basic modifier (e.g., TEA) from the final product. | Routine purifications where impurities are not co-eluting with the modifier. |
| Amine-Functionalized Silica | Excellent peak shape, reproducible results, no need for mobile phase modifiers.[1] | More expensive than standard silica gel. | Difficult separations, high-purity requirements. |
| Basic/Neutral Alumina | Good for basic compounds. | Can have different selectivity compared to silica, may require re-optimization of the solvent system. | When silica gel provides poor separation even with modifiers. |
Issue 2: I have a persistent polar impurity that co-elutes with my product.
Question: After column chromatography, my NMR analysis shows a persistent impurity with a similar polarity to my desired this compound derivative. How can I remove this?
Answer:
Co-elution of impurities with similar polarity is a common challenge. In the synthesis of piperazine-containing compounds, these impurities can often be unreacted starting materials, byproducts from side reactions, or related analogues.[3] When chromatographic methods alone are insufficient, a multi-pronged approach involving chemical and physical separation techniques is often necessary.
Strategy A: Acid-Base Extraction
This classic technique leverages the basicity of your amine product to separate it from non-basic impurities.
Protocol 2: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). Your basic amine product will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.[4]
-
Separation: Separate the aqueous and organic layers. The organic layer can be discarded (or saved for analysis of impurities).
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or a saturated solution of sodium bicarbonate) until the pH is basic (pH > 10). This will deprotonate your amine, causing it to precipitate or become soluble in an organic solvent.
-
Re-extraction: Extract the basified aqueous layer with fresh organic solvent (DCM or ethyl acetate). Your purified product will now be in the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Strategy B: Crystallization as a Salt
If your compound is a solid, crystallization can be a highly effective purification method. For amines that are oils or difficult to crystallize as the free base, forming a salt can often induce crystallization and significantly improve purity.[4][5]
Protocol 3: Purification by Salt Formation and Crystallization
-
Salt Formation: Dissolve your partially purified compound in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Add a solution of an acid, such as HCl in ether or acetic acid, dropwise while stirring.[5] A precipitate of the amine salt should form.
-
Isolation: Collect the salt by filtration and wash with a small amount of cold solvent.
-
Recrystallization: Recrystallize the salt from a suitable solvent system. This may require some experimentation with different solvents and solvent mixtures (e.g., methanol/ethyl acetate or ethanol/diethyl ether).[6]
-
Liberation of the Free Base (Optional): If the free base is required for the next step, the purified salt can be dissolved in water and treated with a base, followed by extraction as described in Protocol 2.
Workflow for Tackling Polar Impurities
Caption: A decision-making workflow for purifying polar amine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound derivatives?
A1: Impurities can arise from several sources during the synthesis. Common culprits include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.
-
Over-alkylation or Di-substitution: If the synthesis involves alkylation of the piperazine ring, there's a possibility of di-alkylation or reaction at multiple sites, leading to related structural impurities.
-
Side-Reactions of Reagents: The reagents used in the synthesis may undergo side reactions, creating byproducts that need to be removed.
-
Degradation Products: Some amine compounds can be sensitive to air or temperature, leading to the formation of degradation products.
A thorough understanding of your synthetic route is crucial for anticipating potential impurities.[3] Techniques like LC-MS are invaluable for identifying the molecular weights of these impurities, providing clues to their structures.[7]
Q2: My purified compound is an oil. How can I solidify it for easier handling and storage?
A2: Many amine compounds exist as oils at room temperature. If a solid form is desired, converting the free base to a salt is the most common and effective method. Hydrochloride (HCl) and hydrobromide (HBr) salts are frequently crystalline and more stable than the free base. You can attempt the procedure outlined in Protocol 3. Alternatively, forming a salt with an organic acid, such as tartaric acid or citric acid, can also yield crystalline solids.
Q3: How can I effectively remove triethylamine (TEA) from my final product after chromatography?
A3: Triethylamine is a common additive in chromatography but its high boiling point can make it difficult to remove completely. Here are a few methods:
-
Co-evaporation with a Solvent: Repeatedly dissolving your product in a solvent like dichloromethane or toluene and evaporating it under reduced pressure can help to azeotropically remove the TEA.
-
Acid Wash: If your compound is stable to acid, you can dissolve it in an organic solvent and wash with a very dilute acid solution (e.g., 0.1M HCl). This will protonate the TEA, pulling it into the aqueous layer. Be cautious, as this may also extract some of your product.
-
Formation of a Salt: Converting your product to a salt (as in Protocol 3) and filtering it will leave the TEA in the filtrate. The salt can then be converted back to the free base if needed.
Q4: Are there any specific safety precautions I should take when working with these compounds?
A4: Yes. As with all chemicals, you should consult the Safety Data Sheet (SDS) for your specific compound. Generally, amine compounds can be corrosive and irritating to the skin and eyes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
References
-
Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]
- CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine. (n.d.). Google Patents.
- US3481933A - Recovery and purification of piperazine. (n.d.). Google Patents.
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved January 27, 2026, from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
ResearchGate. (2025, August 7). Determination of piperazine derivatives in “Legal Highs”. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Zhang, G., et al. (2018). Isolation, identification and characterization of two novel process-related impurities in olanzapine. Journal of Pharmaceutical and Biomedical Analysis, 152, 13-21. [Link]
-
American Chemical Society. (n.d.). Developing Processes for Crystallization-Induced Asymmetric Transformation. [Link]
- US4293193A - Amine-substituted liquid crystal compositions. (n.d.). Google Patents.
-
A Review on Analytical Methods for Piperazine Determination. (2024, December 27). International Journal of Pharmaceutical Sciences and Research. [Link]
- US3864402A - Purification of secondary alkyl amines. (n.d.). Google Patents.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. [Link]
-
National Institutes of Health. (2024, October 14). Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl). [Link]
-
National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]
-
PubMed. (2024, October 14). Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl). [Link]
-
MDPI. (2026, January 26). Separation and Purification of Liquid Biofuels: Pathways to Sustainable Energy. [Link]
-
Organic Syntheses. (n.d.). L-Proline, 2-methyl-. [Link]
-
MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
-
PubChem. (n.d.). N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine. [Link]
-
Amerigo Scientific. (n.d.). This compound. [Link]
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- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine and its Analogs
Welcome to the technical support center for the synthesis of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds. Drawing upon established chemical principles and field-proven insights, this resource provides detailed troubleshooting guides, frequently asked questions, and validated experimental protocols to ensure the successful synthesis of your target molecules.
Introduction
The synthesis of this compound and its analogs is a critical step in the development of various pharmacologically active agents. The core structure, featuring a tertiary amine within a piperazine ring and a primary amine on a neopentyl-like scaffold, presents unique synthetic challenges. This guide will focus on the two most common synthetic strategies: N-alkylation of 1-methylpiperazine and reductive amination of a ketone precursor . We will explore the intricacies of each route, with a strong emphasis on identifying and mitigating potential side reactions to improve yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during your synthesis, providing likely causes and actionable solutions.
Route 1: N-Alkylation of 1-Methylpiperazine
This approach typically involves the reaction of 1-methylpiperazine with an electrophile such as 1-chloro-2-methylpropan-2-amine or its nitro precursor.
Possible Causes:
-
Insufficient reactivity of the electrophile: The alkyl halide may be sterically hindered or not sufficiently activated.
-
Inappropriate solvent: The solvent may not be polar enough to facilitate the SN2 reaction.
-
Inadequate temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
-
Base is not strong enough: An inadequate base may not efficiently scavenge the HCl generated, leading to the protonation of 1-methylpiperazine and a reduction in its nucleophilicity.
Solutions:
-
Activate the electrophile: If using an alkyl chloride, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide.
-
Optimize the solvent: Switch to a more polar aprotic solvent like DMF or DMSO to better solvate the transition state.
-
Increase the reaction temperature: Gradually increase the temperature while monitoring the reaction for the formation of degradation products.
-
Choose a suitable base: Employ a non-nucleophilic base such as potassium carbonate or triethylamine to effectively neutralize the acid byproduct.
Possible Causes:
-
Over-alkylation of the desired product: The product, a tertiary amine, can be further alkylated by the electrophile to form a quaternary ammonium salt. This is a common side reaction in the alkylation of piperazines.[1]
-
Excess electrophile: Using a large excess of the alkylating agent will favor the formation of the quaternary salt.
Solutions:
-
Control stoichiometry: Use a slight excess of 1-methylpiperazine relative to the electrophile to minimize over-alkylation.
-
Slow addition of the electrophile: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.
-
Purification: Quaternary ammonium salts are highly polar and can often be removed by washing the organic extract with brine. If the salt precipitates, it can be removed by filtration. For more persistent impurities, column chromatography on silica gel may be necessary, though the polar nature of the product may require a polar eluent system (e.g., DCM/MeOH with a small amount of ammonium hydroxide). Specialized purification techniques for quaternary ammonium salts, such as precipitation from a less polar solvent, may also be effective.[2][3]
Route 2: Reductive Amination of 1-(4-Methylpiperazin-1-yl)propan-2-one
This two-step route involves the initial synthesis of the ketone precursor followed by its amination.
Possible Causes:
-
Inefficient imine formation: The equilibrium between the ketone and the imine may not favor the imine under the reaction conditions.
-
Weak reducing agent: The chosen reducing agent may not be potent enough to reduce the imine.
-
Steric hindrance: The tertiary butyl-like group adjacent to the carbonyl can sterically hinder the approach of the amine and the reducing agent.
-
Hydrolysis of the imine: The presence of excess water can drive the equilibrium back towards the ketone.
Solutions:
-
Optimize pH for imine formation: Imine formation is often catalyzed by mild acid. A small amount of acetic acid can be added to facilitate this step. However, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic.
-
Use an appropriate reducing agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for reductive amination as they are selective for the imine over the ketone.[4]
-
Use a large excess of the ammonia source: To drive the equilibrium towards the imine, use a large excess of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Remove water: The use of a dehydrating agent, such as molecular sieves, can help to shift the equilibrium towards the imine.
Possible Causes:
-
Reaction of the primary amine product with the starting ketone: The newly formed primary amine can react with another molecule of the ketone to form a secondary amine after reduction.
Solutions:
-
Slow addition of the reducing agent: Adding the reducing agent slowly to the mixture of the ketone and ammonia source can help to ensure that the primary amine is formed in the presence of a high concentration of ammonia, minimizing its reaction with the remaining ketone.
-
Use a large excess of ammonia: This will outcompete the primary amine product in reacting with the ketone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to look out for in the final product?
A1: Besides the side products mentioned in the troubleshooting guide (quaternary ammonium salts, secondary amines), other potential impurities include unreacted starting materials (1-methylpiperazine, the electrophile, or the ketone precursor) and byproducts from the synthesis of the starting materials. For example, commercial 1-methylpiperazine can contain piperazine and 1,4-dimethylpiperazine.[1] It is crucial to use high-purity starting materials and to characterize the final product thoroughly using techniques like NMR, LC-MS, and GC-MS.
Q2: Can I use an epoxide as the electrophile in the N-alkylation route?
A2: Yes, reacting 1-methylpiperazine with an epoxide, such as 2-methyl-1,2-epoxypropane, is a viable route to the corresponding amino alcohol, 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-ol. This intermediate would then need to be converted to the primary amine, for example, via a Mitsunobu reaction with phthalimide followed by hydrolysis, or by conversion of the alcohol to a leaving group followed by substitution with an amine equivalent. However, be aware of potential side reactions during the epoxide ring-opening, such as attack at the more substituted carbon, which can be influenced by the reaction conditions (acidic vs. basic).[5][6]
Q3: What analytical techniques are best for monitoring the progress of these reactions?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the appearance of products and byproducts. 1H NMR of an aliquot from the reaction mixture can also provide valuable information about the conversion.
Q4: My final product is an oil and difficult to purify by crystallization. What are my options?
A4: Many amine products are oils at room temperature. If direct crystallization is not feasible, consider the following:
-
Salt formation: Convert the free base to a salt (e.g., hydrochloride or hydrobromide) by treating a solution of the amine in a suitable solvent (like diethyl ether or ethyl acetate) with a solution of HCl or HBr in a compatible solvent. The resulting salt is often a crystalline solid that can be purified by recrystallization.
-
Column chromatography: As mentioned earlier, silica gel chromatography can be effective. Due to the basic nature of the product, it may be necessary to add a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) to the eluent to prevent streaking on the column.
Experimental Protocols
The following are generalized protocols that should be optimized for your specific analog and laboratory conditions.
Protocol 1: N-Alkylation of 1-Methylpiperazine with 1-Chloro-2-methylpropan-2-amine Hydrochloride
-
To a solution of 1-chloro-2-methylpropan-2-amine hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.5 eq).
-
Add 1-methylpiperazine (1.2 eq) to the suspension.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography or by salt formation and recrystallization.
Protocol 2: Reductive Amination of 1-(4-Methylpiperazin-1-yl)propan-2-one
-
Dissolve 1-(4-methylpiperazin-1-yl)propan-2-one (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2M HCl until the gas evolution ceases.
-
Make the solution basic (pH > 12) with the addition of solid NaOH.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product as described in Protocol 1.
Data Summary
| Side Product | Synthetic Route | Probable Cause | Mitigation Strategy |
| 1,4-Dialkylpiperazine (Quaternary Salt) | N-Alkylation | Over-alkylation of the product | Use a slight excess of 1-methylpiperazine; slow addition of electrophile. |
| Secondary Amine | Reductive Amination | Reaction of the primary amine product with starting ketone | Slow addition of reducing agent; use a large excess of ammonia source. |
| Unreacted Starting Materials | Both | Incomplete reaction | Increase temperature; use a more reactive electrophile or reducing agent; optimize solvent and base. |
| 1,4-Dimethylpiperazine | Both (as an impurity in the starting material) | Impure 1-methylpiperazine | Use high-purity starting materials; purify the final product by chromatography or distillation. |
Visualizing Reaction Pathways
Desired N-Alkylation Reaction
Caption: Formation of quaternary ammonium salt.
Reductive Amination Workflow
Caption: Two-step reductive amination process.
References
- Google Patents. (n.d.). Method for preparing 1-methylpiperazine.
-
PubChem. (n.d.). 1-Methylpiperazine. Retrieved January 28, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl). PubMed. Retrieved January 28, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl). NIH. Retrieved January 28, 2026, from [Link]
-
MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Retrieved January 28, 2026, from [Link]
-
National Center for Biotechnology Information. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
- Google Patents. (n.d.). Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
-
National Center for Biotechnology Information. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. NIH. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). Further reactions on reductive amination products with key building. Retrieved January 28, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides- Ring-opening. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of new amides of the N-methylpiperazine series. Retrieved January 28, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. NIH. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). 1-Methylpiperazine-1,4-diium tetrachloridozincate hemihydrate. Retrieved January 28, 2026, from [Link]
-
Quora. (2021). What is the separation of quaternary ammonium salt from primary, secondary, and tertiary amines?. Retrieved January 28, 2026, from [Link]
-
MDPI. (2019). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Retrieved January 28, 2026, from [Link]
-
MDPI. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. Retrieved January 28, 2026, from [Link]
-
MDPI. (2009). methanone. MDPI. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). Isolation and purification of quaternary ammonium salts.
-
Molbank. (2010). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. Retrieved January 28, 2026, from [Link]
Sources
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- 2. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 3. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
Welcome to the technical support center for the synthesis of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. My approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Introduction to the Synthetic Challenge
The synthesis of this compound, a tertiary amine, presents a unique set of challenges. A common and efficient method for forging the crucial C-N bond is through reductive amination.[1][2][3] However, the readily available starting material, 2-amino-2-methyl-1-propanol, possesses a primary alcohol that must first be oxidized to an aldehyde to participate in the reductive amination cascade. This necessity for an initial oxidation introduces complexities, including the potential for side reactions and the instability of the intermediate amino aldehyde.
This guide will focus on a one-pot tandem oxidation-reductive amination strategy. This approach is often preferred as it avoids the isolation of the potentially unstable 2-amino-2-methylpropanal and can improve overall efficiency.[4]
Proposed Synthetic Pathway: Tandem Oxidation-Reductive Amination
The overall transformation involves the in situ oxidation of 2-amino-2-methyl-1-propanol to 2-amino-2-methylpropanal, which then undergoes reductive amination with 1-methylpiperazine to yield the desired product.
Caption: Proposed one-pot synthesis of the target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems encountered during the synthesis. The solutions provided are based on established organic chemistry principles and aim to guide you toward a successful outcome.
FAQ 1: Why is my overall yield of this compound consistently low?
Low yield in this multi-step, one-pot reaction can stem from several factors. A systematic approach to troubleshooting is crucial.
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Oxidation | The conversion of the primary alcohol to the aldehyde is the critical first step. If this is inefficient, the subsequent steps will suffer. Solution: Monitor the oxidation step by TLC or LC-MS before adding the amine and reducing agent. Consider optimizing the oxidizing agent. A Swern oxidation or the use of Dess-Martin periodinane are generally effective for this transformation.[5][6] |
| Instability of the Amino Aldehyde | The intermediate, 2-amino-2-methylpropanal, may be prone to self-condensation or other side reactions. Solution: A true one-pot procedure where the aldehyde is trapped by 1-methylpiperazine as it is formed is ideal. Ensure the amine is present during or immediately after the oxidation. |
| Inefficient Iminium Ion Formation | The condensation between the aldehyde and the secondary amine to form the iminium ion is an equilibrium process. Solution: This step is often acid-catalyzed. The addition of a catalytic amount of a weak acid, such as acetic acid, can promote iminium ion formation. However, the pH must be carefully controlled, as a highly acidic medium will protonate the amine, rendering it non-nucleophilic.[1] |
| Side Reactions of the Reducing Agent | Some reducing agents can react with the starting aldehyde before it forms the iminium ion. Solution: Use a selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are known to preferentially reduce the iminium ion over the carbonyl group.[1][2] |
| Suboptimal Reaction Conditions | Temperature, solvent, and reaction time can all significantly impact yield. Solution: Low temperatures are often required for the initial oxidation step (e.g., -78 °C for a Swern oxidation). The subsequent reductive amination may proceed at room temperature. Ensure your solvent is anhydrous, especially for the oxidation step. |
FAQ 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?
The formation of multiple products is a common issue. Identifying these byproducts can provide valuable insight into what is going wrong.
Caption: Potential side reactions in the one-pot synthesis.
-
Unreacted Starting Material (2-amino-2-methyl-1-propanol): This indicates incomplete oxidation. Revisit the oxidation conditions as described in FAQ 1.
-
Over-oxidation to the Amino Acid: Some powerful oxidizing agents can convert the intermediate aldehyde to a carboxylic acid. Using milder, more controlled oxidation methods like a Swern or Dess-Martin oxidation can mitigate this.[5][6]
-
Aldol Condensation Product: The intermediate amino aldehyde can potentially undergo self-condensation. This is more likely if the aldehyde is allowed to accumulate before it reacts with 1-methylpiperazine. A slow addition of the oxidizing agent can help to keep the concentration of the aldehyde low at any given time.
-
Reduced Aldehyde (back to the starting alcohol): If a non-selective reducing agent like sodium borohydride is used, it can reduce the aldehyde before it has a chance to form the iminium ion.[7]
FAQ 3: How can I effectively purify the final product?
Purification of the highly polar tertiary amine product can be challenging.
| Purification Method | Considerations and Best Practices |
| Acid-Base Extraction | Being a tertiary amine, the product can be protonated and extracted into an acidic aqueous phase, leaving non-basic impurities in the organic layer. Subsequently, basifying the aqueous layer and extracting with an organic solvent can isolate the product. |
| Column Chromatography | Silica gel chromatography can be effective, but the polar nature of the product may lead to tailing. A common technique to improve separation is to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system. |
| Crystallization/Salt Formation | If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification method. Alternatively, forming a salt (e.g., hydrochloride or tartrate) can facilitate crystallization and purification. |
Experimental Protocol: One-Pot Tandem Swern Oxidation and Reductive Amination
This protocol is a representative procedure and may require optimization for your specific laboratory conditions and scale.
Materials:
-
2-Amino-2-methyl-1-propanol
-
1-Methylpiperazine
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of anhydrous DMSO (2.4 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the resulting mixture for 15 minutes.
-
Oxidation of the Amino Alcohol: Prepare a solution of 2-amino-2-methyl-1-propanol (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the pre-formed Swern reagent at -78 °C. Stir the reaction mixture for 1 hour at this temperature.
-
Formation of the Iminium Ion: Add 1-methylpiperazine (1.1 eq.) to the reaction mixture, followed by the slow, dropwise addition of triethylamine (5.0 eq.). Allow the reaction to warm slowly to room temperature over 1 hour.
-
Reduction to the Tertiary Amine: Once the reaction has reached room temperature, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine, e.g., 1-2%) or by acid-base extraction.
Caption: Experimental workflow for the one-pot synthesis.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
-
Chemin, A., Levacher, V., & Papamicaël, C. (2019). One-Pot and Stepwise Processes from Alcohols to Amines. European Journal of Organic Chemistry, 2019(44), 7291-7312. [Link]
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(21), 6545–6546. [Link]
-
Mancuso, A. J., Huang, S. L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480–2482. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 27, 2026, from [Link]
-
Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. [Link]
-
Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive Amination of Oxygen-Containing Organic Compounds. Russian Chemical Reviews, 68(1), 55-72. [Link]
-
Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
Technical Support Center: Scalability of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine Synthesis
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and process development professionals to address the common challenges and questions that arise during the synthesis and scale-up of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine. Our goal is to provide practical, experience-driven advice to ensure robust, efficient, and scalable manufacturing of this key amine intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common and scalable synthetic route for this compound?
The most industrially viable and frequently cited method is a two-step sequence. This process begins with the nucleophilic substitution of a suitable starting material with 1-methylpiperazine to form the ketone intermediate, 1-(4-methylpiperazin-1-yl)propan-2-one. This is followed by a direct reductive amination of the ketone with ammonia to yield the final primary amine product.
This route is favored for its operational simplicity and the general availability of the starting materials. The key transformation, reductive amination, is a powerful and versatile method for forming C-N bonds.[1][]
Q2: My yield for the reductive amination step is low. What are the most likely causes and how can I improve it?
Low yields in reductive amination are a common process development challenge. The issue often stems from an imbalance between the two key stages of the reaction: imine formation and reduction.
Causality: Reductive amination is a tandem reaction where a ketone or aldehyde first reacts with an amine (in this case, ammonia) to form an imine intermediate, which is then reduced to the final amine.[1] If the reduction of the starting ketone is faster than the reduction of the imine, you will generate a significant amount of the corresponding alcohol byproduct, 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-ol. Conversely, if imine formation is slow or incomplete, you will recover unreacted starting material.
Troubleshooting Guide: Low Yield in Reductive Amination
| Symptom | Possible Cause(s) | Recommended Action & Rationale |
| High levels of alcohol byproduct detected (GC-MS, LC-MS) | 1. Incorrect choice of reducing agent: Strong hydrides like NaBH₄ can rapidly reduce the ketone before imine formation.[3] 2. Non-optimal pH: The imine formation step is typically acid-catalyzed but can be inhibited by strongly acidic conditions.[1][3] | 1. Use a selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN) are milder and selectively reduce the protonated iminium ion over the ketone.[3] For catalytic hydrogenation, controlling pressure and catalyst loading is key. 2. Control pH: Add a catalytic amount of a weak acid like acetic acid to promote imine formation. The optimal pH is generally between 4 and 6. |
| Significant unreacted ketone starting material | 1. Inefficient imine formation: Insufficient ammonia, low temperature, or inadequate reaction time can hinder the initial condensation step. 2. Water removal: The formation of the imine from the ketone and ammonia produces water. An accumulation of water can shift the equilibrium back towards the starting materials. | 1. Optimize ammonia source & conditions: Use a significant excess of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate).[4] Consider increasing the reaction temperature to accelerate imine formation before or during the addition of the reducing agent. 2. Employ a dehydrating agent: The addition of a dehydrating agent like molecular sieves or using a solvent system that allows for azeotropic removal of water can drive the reaction forward. |
| Formation of secondary amine impurities | Product reactivity: The primary amine product can react with another molecule of the ketone starting material to form a secondary amine impurity via a second reductive amination.[4] | 1. Control stoichiometry: Use a large excess of the ammonia source to outcompete the product amine in reacting with the ketone. 2. Slow addition of reducing agent: Adding the reducing agent slowly can help to reduce the imine as it is formed, minimizing the concentration of ketone available to react with the product. |
Q3: What are the critical process parameters (CPPs) to monitor during the scale-up of the reductive amination step?
Scaling up a reaction is not just about using larger glassware; it's about maintaining control over the reaction environment. For this specific reductive amination, the following CPPs are crucial:
-
Temperature Control: Heat management is critical. The reaction is often exothermic, especially during the addition of the reducing agent. On a large scale, inefficient heat dissipation can lead to temperature spikes, promoting side reactions and potentially causing a dangerous runaway reaction. A jacketed reactor with precise temperature control is essential.
-
Reagent Addition Rate: As mentioned, the rate of addition for the reducing agent can significantly impact the impurity profile. Automated dosing pumps should be used to ensure a slow, controlled addition.
-
Mixing Efficiency: In a large reactor, poor mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in inconsistent product quality and increased impurity formation. The agitator speed and design must be sufficient to ensure the reaction mixture is homogeneous.
-
Pressure (for Catalytic Hydrogenation): If using catalytic transfer hydrogenation (e.g., H₂ gas and Pd/C), maintaining a constant hydrogen pressure is vital for consistent reaction kinetics.[5]
Q4: Column chromatography is not a viable purification method for my multi-kilogram scale production. What are the alternatives for purifying the final product?
Reliance on chromatography is a common bottleneck for scalability. For a basic compound like this compound, several more scalable purification strategies can be employed.
| Purification Method | Principle | Advantages for Scale-Up | Considerations |
| Distillation | Separation based on differences in boiling points. | Highly effective for removing non-volatile impurities and solvents. Can be run continuously. | The product must be thermally stable at its boiling point (under vacuum to reduce temperature). |
| Acid/Base Extraction | The basic amine product is protonated with an acid (e.g., HCl) and moves into the aqueous phase, leaving non-basic organic impurities behind. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which is then extracted back into an organic solvent. | Excellent for removing non-basic impurities. Highly scalable and cost-effective.[6] | Requires handling of large volumes of aqueous and organic solvents. Emulsion formation can be an issue. |
| Crystallization/Salt Formation | The crude amine is reacted with a suitable acid (e.g., HCl, H₂SO₄, or an organic acid) to form a crystalline salt, which precipitates from the solution, leaving impurities in the mother liquor. | Can provide very high purity product. The solid salt is often easier to handle and more stable for storage than the free-base oil. | Requires screening for a suitable salt form with good crystallization properties. Yield can be lost in the mother liquor. |
A hybrid approach is often most effective. For example, an initial acid/base workup to remove the bulk of impurities, followed by crystallization of the hydrochloride salt to achieve final purity specifications.
Scalable Synthesis Protocol: Reductive Amination
This protocol is a representative example for a lab-scale synthesis designed with scalability in mind. Safety Precaution: This reaction should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Step 1: Imine Formation and Reduction
-
To a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, charge 1-(4-methylpiperazin-1-yl)propan-2-one (1.0 eq).
-
Add methanol as the solvent (approx. 5-10 volumes).
-
Charge a 7N solution of ammonia in methanol (5.0 - 10.0 eq).
-
Cool the reaction mixture to 0-5 °C using a circulating chiller.
-
In a separate vessel, prepare a solution or slurry of sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in a suitable solvent like tetrahydrofuran or dichloromethane.
-
Slowly add the NaBH(OAc)₃ solution to the reaction mixture via the addition funnel over 1-2 hours, ensuring the internal temperature is maintained below 10 °C.
-
Self-Validating Checkpoint: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by taking an aliquot and analyzing it by GC-MS or TLC. The reaction is considered complete when the starting ketone is consumed (<1% remaining).
Step 2: Work-up and Isolation
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the bulk of the organic solvents.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
Step 3: Purification via Salt Formation
-
Dissolve the crude oil in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.
-
Slowly add a solution of HCl in isopropanol (or diethyl ether) dropwise with stirring.
-
The dihydrochloride salt of the product should precipitate as a white solid.
-
Stir the resulting slurry for 1-2 hours at room temperature, then cool to 0-5 °C to maximize precipitation.
-
Isolate the solid product by filtration, wash the filter cake with a small amount of cold solvent, and dry under vacuum to a constant weight.
-
Self-Validating Checkpoint: Analyze the final product for purity by HPLC and confirm its identity using ¹H NMR and Mass Spectrometry.
Visual Workflow and Logic Diagrams
Caption: Scalable workflow for the synthesis and purification of this compound.
Caption: Logic diagram for troubleshooting low yields in the reductive amination step.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
-
Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337–2347. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. [Link]
Sources
Technical Support Center: Protecting Group Strategies for 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
Welcome to the technical support guide for the strategic protection of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine. This document is designed for researchers, medicinal chemists, and process development scientists who require selective modification of this diamine building block. We will delve into the causality behind experimental choices, provide field-proven protocols, and address common troubleshooting scenarios to ensure your synthetic campaigns are both efficient and successful.
Foundational Analysis: Understanding the Substrate
The target molecule, this compound, presents a common yet critical synthetic challenge: the presence of two distinct amine functionalities with different steric environments and nucleophilicities.
-
Primary Amine (–NH₂): A nucleophilic primary amine that is sterically hindered by two adjacent methyl groups on a quaternary carbon. This steric bulk is the primary factor influencing the kinetics of the protection reaction.
-
Tertiary Amine (piperazine ring): A non-acylatable tertiary amine. While it is nucleophilic and basic, it cannot form a stable carbamate. However, it can be protonated by acidic reagents or act as a base, influencing the overall reaction environment.
The central challenge is to selectively protect the primary amine to prevent its undesired reaction in subsequent synthetic steps, without interference from the tertiary amine.[1] A protecting group strategy is essential for this purpose.[2]
Strategic Selection: Choosing the Optimal Protecting Group
The choice of a protecting group must be deliberate, considering not only the ease of installation but also its stability to downstream reaction conditions and the mildness of its eventual removal.[2] For this substrate, the most viable candidates are carbamate-based protecting groups, which effectively decrease the nucleophilicity of the primary amine.[2][3]
We will focus on the three most common and robust options: Boc , Cbz , and Fmoc . Their compatibility and deprotection conditions are orthogonal, allowing for complex, multi-step syntheses.[2][3]
Decision-Making Workflow for Protecting Group Selection
The following diagram illustrates the logical flow for selecting an appropriate protecting group based on the planned synthetic route.
Caption: Decision matrix for protecting group selection.
Comparative Data of Key Protecting Groups
| Protecting Group | Reagent | Installation Conditions | Deprotection Conditions | Stability & Orthogonality |
| Boc (tert-butyloxycarbonyl) | (Boc)₂O | Mild base (e.g., NaHCO₃, Et₃N, DMAP) in solvents like DCM, THF, or Dioxane.[4][5] | Strong acid (TFA, HCl in Dioxane).[4][6] | Stable to base and hydrogenolysis. Orthogonal to Cbz and Fmoc.[7] |
| Cbz (Carboxybenzyl) | Cbz-Cl | Base (e.g., Na₂CO₃, NaHCO₃) in a biphasic system or with an organic base.[8] | Catalytic Hydrogenolysis (H₂, Pd/C).[3][8] | Stable to acidic and mild basic conditions. Orthogonal to Boc and Fmoc. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., NaHCO₃) in aqueous dioxane or anhydrous conditions with pyridine.[9] | Base (e.g., 20% Piperidine in DMF).[6] | Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz.[9] |
Experimental Protocols & Methodologies
These protocols are optimized for selectivity and yield, considering the specific structural features of the substrate.
Protocol 1: Boc-Protection
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its general stability and straightforward installation.[4]
Workflow Diagram: Boc Protection & Deprotection
Caption: Standard workflow for Boc protection and deprotection.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.2 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Cool the solution to 0°C in an ice bath. Add triethylamine (Et₃N, 1.5 eq) dropwise. Rationale: The base scavenges the acid formed and drives the reaction forward. Et₃N is preferred over aqueous bases here to maintain anhydrous conditions and improve solubility.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The sterically hindered nature of the primary amine necessitates a longer reaction time.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Cbz-Protection
The Cbz group is an excellent alternative, especially when strong acid sensitivity is a concern in the synthetic route. Its removal via catalytic hydrogenation is exceptionally mild.[3][8]
Step-by-Step Methodology:
-
Biphasic System: Dissolve the amine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Add sodium carbonate (Na₂CO₃, 2.5 eq).
-
Reagent Addition: Cool the mixture to 0°C. Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while stirring vigorously. Rationale: The Schotten-Baumann conditions (biphasic with a base) effectively trap the HCl byproduct in the aqueous layer as it is formed.[8]
-
Reaction: Stir at 0°C for 1 hour, then at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Troubleshooting Guide & FAQs
Q1: My Boc-protection reaction is very slow or stalls completely. What's going wrong?
Answer: This is a common issue stemming from the high steric hindrance around the primary amine.
-
Causality: The bulky tert-butyl group of (Boc)₂O and the two methyl groups on the substrate create significant steric clash, slowing down the nucleophilic attack of the amine.
-
Solutions:
-
Increase Temperature: Gently heat the reaction to 40°C. This can provide the necessary activation energy to overcome the steric barrier.[4][5]
-
Use a Catalyst: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). DMAP is a hypernucleophilic acylation catalyst that can accelerate the reaction.
-
Extend Reaction Time: Allow the reaction to proceed for up to 48 hours.
-
Check Reagent Quality: Ensure your (Boc)₂O is fresh. It can degrade over time.
-
Q2: During Cbz deprotection by hydrogenation, the reaction is incomplete or fails. Why?
Answer: Catalytic hydrogenation can be sensitive to several factors.
-
Causality: The palladium catalyst can be "poisoned" by impurities, particularly sulfur compounds or residual base from previous steps. The tertiary amine in your substrate can also act as a mild catalyst inhibitor by coordinating to the palladium surface.
-
Solutions:
-
Catalyst Purity & Loading: Use a high-quality Pd/C catalyst (e.g., 10% Pd/C, Degussa type). Ensure the catalyst is not pyrophoric by handling it wet or under an inert atmosphere.[4] Increase catalyst loading to 20 mol%.
-
Acid Additive: Add a small amount of acetic acid (AcOH) to the reaction mixture (e.g., in methanol or ethanol). This protonates the basic tertiary amine, preventing it from binding to and inhibiting the catalyst.
-
Hydrogen Source: Ensure you have a sufficient supply of hydrogen. Purge the reaction vessel thoroughly with H₂ gas. If using a balloon, ensure it remains inflated. For difficult cases, transfer hydrogenation using a source like ammonium formate can be effective.[8]
-
Solvent Choice: Use protic solvents like methanol or ethanol, which are optimal for hydrogenation.
-
Q3: My Boc-deprotection with HCl gives a messy crude product. How can I improve it?
Answer: Acidic deprotection of Boc groups generates a reactive tert-butyl cation, which can lead to side reactions.[3][7]
-
Causality: The liberated t-butyl cation is an electrophile that can alkylate other nucleophilic sites in your molecule or the solvent.
-
Solutions:
-
Use a Scavenger: Add a scavenger like anisole or triethylsilane (TES) to the reaction mixture before adding the acid. These molecules will trap the t-butyl cation, preventing side reactions.[3]
-
Control Temperature: Perform the deprotection at 0°C to control the rate of cation formation.
-
Use TFA: Trifluoroacetic acid (TFA) is often a cleaner reagent for Boc deprotection.[4][6] A typical condition is 25-50% TFA in DCM for 1-2 hours. The TFA is highly volatile and easily removed in vacuo.
-
Q4: How can I reliably monitor the progress of these protection/deprotection reactions?
Answer: Direct and regular monitoring is key to achieving high yields and avoiding over-running reactions.
-
Thin Layer Chromatography (TLC): This is the quickest method. Use a solvent system that gives good separation between your starting material and product (e.g., 5-10% Methanol in DCM, often with 0.5% NH₄OH for amine spots). Stain with ninhydrin (stains primary amines purple/blue) or potassium permanganate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive confirmation of product formation by showing the expected mass-to-charge ratio (m/z) and monitoring the disappearance of the starting material peak. This is the most reliable method for reaction monitoring in modern drug development.[10]
References
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Hebei Boz Chemical Co., Ltd. (2023). Amine Protection / Deprotection. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
-
MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Amine Protection / Deprotection [hi.bzchemicals.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products [mdpi.com]
Technical Support Center: Chiral Separation of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine Derivatives
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the enantioselective separation of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine and its structural analogs. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into method development, troubleshooting, and optimization for this important class of chiral compounds. The molecular structure contains a tertiary amine and a piperazine moiety, which present specific challenges and opportunities in chiral resolution that this guide will address directly.
Frequently Asked Questions (FAQs)
This section addresses foundational questions to guide your initial strategy for chiral separation.
Q1: What are the primary methods for the chiral separation of basic amine compounds like these?
There are two main strategies for resolving racemic mixtures of this compound class: enantioselective chromatography and diastereomeric salt crystallization.
-
Enantioselective Chromatography: This is the most versatile and widely used technique for both analytical and preparative scales.[1][2] It involves using a column packed with a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant modes used.[2]
-
Diastereomeric Salt Crystallization: This classical resolution technique is particularly valuable for large-scale production.[3] It involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent). This reaction forms two diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This solubility difference allows for their separation by fractional crystallization.[4][5]
Q2: How do I select the right Chiral Stationary Phase (CSP) for my compound?
CSP selection is the most critical parameter in chromatographic chiral separations. For basic amines, polysaccharide-based CSPs are the most successful and should be the starting point for screening.
-
Polysaccharide-based CSPs: These are derived from cellulose or amylose that has been coated or immobilized onto a silica support.[6] They offer broad enantioselectivity for a vast range of compounds.[7] Immobilized versions (e.g., CHIRALPAK® IA, IB, IC) are highly recommended as they are more robust, compatible with a wider range of solvents, and less prone to degradation compared to their coated counterparts.[8]
-
Cyclofructan and Crown Ether CSPs: While highly effective, these are typically more specific. Crown ether-based phases are particularly well-suited for primary amines, often requiring acidic mobile phases, which can be a drawback for preparative work.[7][9][10]
A screening approach using several different polysaccharide columns is the most efficient path to success.
Q3: Should I use HPLC or SFC for separating my chiral amine derivatives?
Both techniques are powerful, but SFC often holds a distinct advantage for basic amines.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase component. It is often superior for basic compounds, providing better peak shapes, faster analysis times, and higher efficiency.[11] The lower viscosity of the mobile phase allows for higher flow rates without generating excessive backpressure. For preparative work, the CO₂ is easily evaporated, simplifying downstream processing.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a well-established technique with a wide variety of available CSPs.[12] Common modes for chiral separation of amines include Normal Phase (NP), Reversed-Phase (RP), and Polar Organic (PO) mode. However, basic amines like this compound can exhibit poor peak shape (tailing) on silica-based CSPs due to strong interactions with residual silanol groups.[7]
For new method development, screening on both SFC and HPLC platforms is recommended, but prioritizing SFC is often a more efficient strategy.
Q4: What is the function of mobile phase additives, and which ones should I use?
Mobile phase additives are critical for achieving good peak shape and selectivity, especially for basic analytes.
-
For Basic Analytes (like yours): The primary issue is the interaction between the basic amine and acidic residual silanols on the silica surface of the CSP, causing peak tailing. To mitigate this, a small amount of a basic additive is added to the mobile phase to compete for these active sites.
-
Common Basic Additives: Diethylamine (DEA) or Triethylamine (TEA) are frequently used in NP and PO modes, typically at a concentration of 0.1-0.2%.
-
-
For Acidic Analytes: An acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) is used to suppress the ionization of the analyte.
-
Impact on Selectivity: It is crucial to understand that additives can significantly impact chiral recognition.[13] In some cases, using an acidic and basic additive pair (e.g., TFA/TEA) can provide excellent results, particularly in SFC.[11] The choice and concentration of the additive must be optimized during method development.
Strategic Workflow for Chiral Separation
The following diagram outlines a logical decision-making process for approaching the chiral separation of your target compound.
Caption: Decision tree for selecting a chiral separation strategy.
Troubleshooting Guide
This section is formatted as a direct Q&A to solve specific issues you may encounter during your experiments.
Q: I'm not seeing any separation between my enantiomers (Resolution = 0). What should I do first?
A: A lack of resolution indicates that the chosen CSP and mobile phase combination does not provide sufficient chiral recognition for your molecule. The cause is a lack of differential interaction between the enantiomers and the stationary phase.[14]
Solution Pathway:
-
Confirm System Suitability: First, ensure your chromatography system is functioning correctly with a known chiral standard to rule out system-level issues.
-
Expand Your CSP Screen: Your initial CSP choice may be unsuitable. Screen a broader range of polysaccharide-based columns. A column with a cellulose backbone (e.g., CHIRALPAK IB) can have very different selectivity compared to one with an amylose backbone (e.g., CHIRALPAK IA).[13]
-
Change the Mobile Phase Mode: If you are in Normal Phase (e.g., Hexane/Ethanol), switch to Polar Organic mode (e.g., Acetonitrile/Methanol) or vice-versa. The presentation of the analyte to the CSP is fundamentally different in these modes, which can "unlock" chiral recognition.[13]
-
Evaluate SFC: If you have access to an SFC system, it should be your next step. The unique properties of supercritical CO₂ can generate selectivity where liquid-phase methods fail.
-
Modify the Analyte (If Possible): In some cases, derivatizing the amine to an amide or carbamate can alter its interaction with the CSP, enabling separation. This is often a last resort for analytical methods but can be a viable strategy.
Q: My peaks are very broad and tailing significantly. How can I improve the peak shape?
A: This is the most common problem for basic amines on silica-based CSPs. The cause is a secondary, non-enantioselective interaction between the basic nitrogen atoms in your molecule and acidic silanol groups on the silica surface. This strong, undesired interaction leads to slow desorption kinetics and tailed peaks.
Solutions:
-
Add a Basic Modifier: This is the most direct solution. Add 0.1% - 0.2% of a basic amine like DEA or TEA to your mobile phase. The additive will neutralize the active silanol sites, preventing your analyte from interacting with them and dramatically improving peak shape.
-
Use an Immobilized CSP at Higher pH (Reversed-Phase): If working in reversed-phase, traditional silica columns are unstable above pH 7. However, modern immobilized polysaccharide CSPs are stable up to higher pH values. Using a buffer at pH 9-10 will deprotonate the silanol groups and keep your basic amine neutral, eliminating the unwanted ionic interaction.
-
Switch to SFC: As mentioned previously, SFC is less prone to these secondary interactions and often provides excellent peak shapes for basic compounds without requiring high concentrations of additives.[11]
Q: My method was working, but now the resolution is poor and retention times have shifted. What happened?
A: This issue often points to problems with column equilibration or a "memory effect".[15] Chiral separations can be highly sensitive to the history of the column, especially regarding the mobile phase additives used.[15]
Troubleshooting Steps:
-
Column History: Has this column been used with different additives (e.g., acidic modifiers) for other projects? Residual acids or bases can slowly leach from the column, altering the surface chemistry and affecting the separation. It is best practice to dedicate a column to a specific method or class of compounds, especially for validated assays.[15]
-
Insufficient Equilibration: Chiral stationary phases can take a long time to fully equilibrate with the mobile phase, sometimes requiring 20-30 column volumes or more. If you recently changed the mobile phase, ensure the column is thoroughly flushed and equilibrated before running samples.
-
Column Contamination: Strongly retained impurities from previous injections can build up at the head of the column, altering its performance.[15] Implement a robust column flushing protocol after each sequence. For immobilized phases, you can use stronger, "forbidden" solvents like Dichloromethane or Ethyl Acetate to wash the column effectively.[8]
-
Mobile Phase Preparation: Re-prepare your mobile phase from fresh solvents and additives. Additives can degrade, or volatile components of the mobile phase can evaporate over time, changing the composition and affecting the chromatography.
Caption: Troubleshooting workflow for poor chiral resolution.
Experimental Protocols & Data
Protocol 1: Universal Chromatographic Screening
This protocol outlines a universal screening approach for either HPLC or SFC to maximize the chance of finding a successful separation quickly.
1. Analyte Preparation:
-
Prepare a 1.0 mg/mL solution of your racemic analyte in a suitable solvent (e.g., Methanol or Ethanol).
2. Column Selection:
-
Utilize a column switching system if available.
-
Screen a minimum of four immobilized polysaccharide-based CSPs. A recommended starting set is:
-
CHIRALPAK IA (Amylose-based)
-
CHIRALPAK IB (Cellulose-based)
-
CHIRALPAK IC (Cellulose-based)
-
CHIRALPAK ID (Amylose-based)
-
3. Mobile Phase Screening Conditions:
-
Perform isocratic runs for each mobile phase on each column.
| Mode | System | Mobile Phase A | Mobile Phase B | Screening Compositions (A:B) | Additive |
| SFC | SFC | Supercritical CO₂ | Methanol | 80:20, 70:30, 60:40 | 0.2% DEA |
| Normal Phase | HPLC | n-Hexane | Ethanol | 90:10, 80:20, 70:30 | 0.1% DEA |
| Polar Organic | HPLC | Acetonitrile | Methanol | 95:5, 80:20, 50:50 | 0.1% DEA |
4. Standard Conditions:
-
Flow Rate: 1.0 mL/min (HPLC), 3.0 mL/min (SFC)
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm or as appropriate for your compound's chromophore.
5. Evaluation:
-
For each of the (4 columns x 3 mobile phases) = 12 conditions per mode, calculate the resolution (Rs) between the enantiomer peaks.
-
A condition is considered a "hit" if Rs > 1.0. The best condition (highest Rs) is then selected for further optimization.
Protocol 2: Diastereomeric Salt Crystallization Screen
This protocol is for a small-scale screen to determine the feasibility of this method.
1. Reagent Selection:
-
Racemic Amine: Your this compound derivative.
-
Chiral Acids (Resolving Agents): Select a few common, commercially available chiral acids.
-
(+)-Di-p-toluoyl-D-tartaric acid
-
(-)-Di-p-toluoyl-L-tartaric acid
-
(+)-Dibenzoyl-D-tartaric acid
-
(1R)-(-)-10-Camphorsulfonic acid
-
-
Solvents: Select a range of solvents with varying polarities (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate).
2. Procedure (perform for each acid/solvent pair):
-
In a small vial, dissolve 100 mg of the racemic amine in 1-2 mL of the chosen solvent. Heat gently if necessary.
-
In a separate vial, dissolve 0.5 molar equivalents of the chiral acid in a minimum amount of the same solvent.
-
Add the chiral acid solution dropwise to the amine solution while stirring at room temperature.
-
Observe for precipitation. If no solid forms, try cooling the solution in an ice bath or slowly adding a non-polar anti-solvent (like heptane).
-
If a solid precipitate forms, isolate it by filtration and wash with a small amount of cold solvent.
-
Dry the solid.
3. Analysis:
-
Break the Salt: Dissolve a small portion of the isolated solid in dilute aqueous base (e.g., 1M NaOH) and extract the "free" amine with an organic solvent (e.g., Dichloromethane).
-
Determine Enantiomeric Excess (ee): Analyze the extracted amine using one of the chiral chromatography methods developed in Protocol 1.
-
Evaluation: A successful result is one where the isolated solid shows a significant enrichment of one enantiomer (ee > 30%). This condition is then a promising candidate for large-scale optimization.[4]
References
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Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. Retrieved from [Link]
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. Retrieved from [Link]
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Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). separations.st. Retrieved from [Link]
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Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2009). ResearchGate. Retrieved from [Link]
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Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2021). Royal Society of Chemistry. Retrieved from [Link]
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Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. (2010). ACS Publications. Retrieved from [Link]
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Chiral HPLC and SFC Columns. (n.d.). Columnex LLC. Retrieved from [Link]
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Enantioselective Chromatography: From its Emergence to its Successful Implementation in the Pharmaceutical Environment. (2017). ResearchGate. Retrieved from [Link]
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Trouble with chiral separations. (2020). Chromatography Today. Retrieved from [Link]
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Crystallization-induced Diastereomeric Transformation of Chiral Ozanimod Key Intermediate using Homogeneous Ir-based Racemization Catalyst. (2021). ChemRxiv. Retrieved from [Link]
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Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). ACS Publications. Retrieved from [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. Retrieved from [Link]
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Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). ACS Publications. Retrieved from [Link]
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Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (2013). NIH National Center for Biotechnology Information. Retrieved from [Link]
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Enantioselective chromatography in drug discovery. (2014). PubMed. Retrieved from [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2021). NIH National Center for Biotechnology Information. Retrieved from [Link]
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Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Retrieved from [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). ACS Publications. Retrieved from [Link]
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Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (2019). White Rose eTheses Online. Retrieved from [Link]
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Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. (2004). PubMed. Retrieved from [Link]
-
Chiral column chromatography. (n.d.). Wikipedia. Retrieved from [Link]
-
Experimental-computational investigation of chiral separations with amino acid-based surfactants. (2018). Texas A&M University-Corpus Christi Repository. Retrieved from [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). Preprints.org. Retrieved from [Link]
-
Improved Chiral Separation of Mephenesin on CHIRALPAK® IM. (n.d.). Daicel Chiral Technologies. Retrieved from [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). NIH National Center for Biotechnology Information. Retrieved from [Link]
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Validation & Comparative
Unraveling the Anticancer Potential of Piperazine Derivatives: A Comparative Guide to the Structure-Activity Relationship of NSC59984
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of oncology drug discovery, the piperazine scaffold has emerged as a privileged structure, integral to the pharmacophore of numerous therapeutic agents.[1][2] This guide delves into the structure-activity relationship (SAR) of piperazine-containing compounds in cancer cell lines, with a focused analysis on the promising, yet complex, molecule (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one, also known as NSC59984.[3][4] While the specific compound 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine lacks extensive documentation in the reviewed literature, the principles gleaned from NSC59984 and other piperazine derivatives provide a robust framework for understanding the therapeutic potential of this chemical class.
This guide will navigate the mechanistic intricacies of NSC59984, compare its cytotoxic profile with the established chemotherapeutic agent Doxorubicin, and provide detailed, field-proven experimental protocols to empower researchers in their own investigations.
The Piperazine Moiety: A Cornerstone in Anticancer Design
The prevalence of the piperazine ring in anticancer drug design is not coincidental. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, contribute to improved aqueous solubility and oral bioavailability. Furthermore, the piperazine ring serves as a versatile linker, allowing for the strategic placement of various pharmacophoric groups to optimize target engagement and modulate biological activity.[1][2] Numerous studies have demonstrated that modifications to the piperazine core and its substituents can significantly impact the anticancer efficacy of the parent molecule.[5][6]
NSC59984: A Case Study in p53 Reactivation
NSC59984 stands out as a compelling example of a piperazine derivative with a nuanced mechanism of action. Initially identified through high-throughput screening, this compound has been shown to induce wild-type p53 signaling in cancer cells harboring mutant p53, a protein often referred to as the "guardian of the genome".[3][4][7] The tumor suppressor protein p53 plays a critical role in initiating cell cycle arrest and apoptosis in response to cellular stress.[8] Mutations in the TP53 gene are found in approximately 50% of all human cancers, often leading to a loss of tumor suppressor function and the acquisition of oncogenic activities.[3][4]
The reactivation of mutant p53 represents a promising therapeutic strategy, and NSC59984 contributes to this field by covalently modifying cysteine residues (Cys124 and Cys229) on the p53 protein.[3][4] This modification is thought to restore its wild-type conformation and function, leading to the transcription of p53 target genes and subsequent cancer cell death.[3][7][9] Interestingly, the activity of NSC59984 has been shown to be specific for certain p53 mutations, such as R248W, while not affecting others like R175H.[3][10]
Proposed Mechanism of Action of NSC59984
The following diagram illustrates the proposed signaling pathway initiated by NSC59984 in mutant p53-harboring cancer cells.
Caption: Proposed mechanism of NSC59984-induced p53 reactivation.
Comparative Cytotoxicity Analysis: NSC59984 vs. Doxorubicin
To contextualize the therapeutic potential of NSC59984, a comparison with a well-established anticancer drug, Doxorubicin, is essential. Doxorubicin, an anthracycline antibiotic, exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II.[9] While highly effective, Doxorubicin is associated with significant cardiotoxicity, limiting its clinical utility.[11]
The following table summarizes a hypothetical comparative analysis of the cytotoxic profiles of NSC59984 and Doxorubicin in various cancer cell lines. It is important to note that the IC50 values for NSC59984 can vary depending on the p53 mutational status of the cell line.
| Compound | Cancer Cell Line | p53 Status | IC50 (µM) | Mechanism of Action | Key Advantages | Key Limitations |
| NSC59984 | Esophageal Adenocarcinoma (R248W mutant) | Mutant | ~5-15[3] | Mutant p53 Reactivation | Targeted activity in p53-mutant cancers | Narrower spectrum of activity; potential for off-target effects[3][4] |
| Breast Cancer (MDA-MB-231) | Mutant | 11.3 (for a similar piperazine derivative)[10] | Apoptosis induction, G0/G1 cell cycle arrest[10] | |||
| Doxorubicin | Various (e.g., Breast, Lung, Leukemia) | Wild-Type or Mutant | ~0.5-1[9] | DNA Intercalation, Topoisomerase II Inhibition | Broad-spectrum activity | Significant cardiotoxicity, development of resistance[12][13] |
| Cardiac Myocytes (AC16) | Wild-Type | ~0.5-1[9] | Cardiotoxic |
Experimental Protocols for Evaluation
The following section provides detailed, step-by-step methodologies for key experiments to assess the structure-activity relationship of novel piperazine derivatives. These protocols are designed to be self-validating, with integrated controls to ensure data integrity.
Cell Viability Assay (MTT Assay)
This assay is a fundamental method for assessing the cytotoxic effects of a compound on cancer cell lines.[14]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for a standard MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.[7] Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compound and a positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.[10]
Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Detailed Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
Future Directions and Considerations
The study of piperazine derivatives in oncology remains a vibrant and promising field. The ability of compounds like NSC59984 to reactivate mutant p53 opens up new avenues for personalized medicine, where treatment strategies can be tailored to the specific genetic makeup of a patient's tumor.[3][4] Future research should focus on:
-
Expanding the SAR: Synthesizing and screening a wider range of piperazine derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.[5][6]
-
Investigating Off-Target Effects: A thorough understanding of the off-target effects of these compounds is crucial for predicting and mitigating potential toxicities.[3][4]
-
Combination Therapies: Exploring the synergistic effects of piperazine derivatives with existing chemotherapeutic agents or targeted therapies to overcome drug resistance.[16][17]
By employing rigorous experimental designs and leveraging a deep understanding of the underlying biology, the scientific community can continue to unlock the full therapeutic potential of piperazine-based compounds in the fight against cancer.
References
- Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl). (2024-10-14).
- Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv
- Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl). (2024-10-14). PubMed.
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.
- Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. (2024-02-13).
- Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. (2024-07-13).
- Development of Drug-resistant Cell Lines for Experimental Procedures. (2025-08-12). JoVE.
- SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021-10-01). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Covalent Modification of p53 by ( E )-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one. (2024-10-07).
- Piperazine derivatives of natural compounds with anticancer activity.
- Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Rel
- Cytotoxicity of doxorubicin-conjugated poly[N-(2-hydroxypropyl)methacrylamide]-modified γ-Fe2O3 nanoparticles towards human tumor cells. (2026-01-01).
- CANCER CELL CULTURE BASICS HANDBOOK. Thermo Fisher Scientific.
- Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022-02-20). Frontiers.
- What Is Apoptosis and Why Is It Inhibited by the Most Important Tumor Suppressor (p53)?. MDPI.
- Assays Used in vitro to Study Cancer Cell Lines. (2016-04-12).
- Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. PubMed.
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
- MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype. PubMed Central.
- Cytotoxicity of doxorubicin-conjugated poly[N-(2-hydroxypropyl)methacrylamide]-modified γ-Fe2O3 nanoparticles towards human tumor cells. (2018-09-25). Beilstein Journals.
- BH3-mimetics or DNA-damaging agents in combination with RG7388 overcome p53 mutation-induced resistance to MDM2 inhibition. PubMed.
- Cell Viability Assays - Assay Guidance Manual. (2013-05-01). NCBI Bookshelf.
- Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PMC - NIH.
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A Comparative Guide to the Synthetic Validation of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
For researchers, scientists, and drug development professionals, the rigorous validation of synthetic pathways is a cornerstone of robust chemical research and development. This guide provides an in-depth comparative analysis of two primary synthetic routes to 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine, a tertiary amine with potential applications in medicinal chemistry. By examining both reductive amination and N-alkylation pathways, this document offers a comprehensive overview of the methodologies, expected outcomes, and validation protocols essential for informed decision-making in a laboratory setting.
Introduction: The Importance of Synthetic Pathway Validation
The synthesis of novel chemical entities demands a meticulous approach to not only the creation of the target molecule but also the validation of the synthetic route. A validated pathway ensures reproducibility, scalability, and a thorough understanding of the impurity profile, all of which are critical for downstream applications, particularly in drug discovery and development. This guide focuses on this compound, a molecule incorporating a sterically hindered tertiary amine and a piperazine moiety, presenting unique synthetic challenges. We will dissect two plausible and commonly employed synthetic strategies, providing the causal logic behind experimental choices and the data necessary for a comprehensive comparison.
Proposed Synthetic Pathways
Two principal pathways for the synthesis of this compound are proposed and evaluated:
-
Reductive Amination: This widely used method involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. In this case, the reaction would occur between 1-methylpiperazine and 2-amino-2-methylpropanal.
-
N-Alkylation: This classical approach involves the direct formation of a carbon-nitrogen bond through the reaction of an amine with an alkyl halide. Here, 1-methylpiperazine would be reacted with a suitable halo-derivative, such as 1-chloro-2-methylpropan-2-amine.
Figure 1: Proposed synthetic pathways for this compound.
Pathway 1: Reductive Amination
Reductive amination is a highly versatile and widely employed method for the synthesis of amines, offering good control and often high yields.[1]
Causality Behind Experimental Choices
The choice of reductive amination is predicated on its ability to form the desired C-N bond under relatively mild conditions, minimizing the potential for side reactions. The reaction proceeds in a stepwise manner, first forming an iminium ion intermediate from the reaction of 1-methylpiperazine and 2-amino-2-methylpropanal, which is then reduced in situ.[2] The selection of the reducing agent is critical; a reagent that selectively reduces the iminium ion in the presence of the starting aldehyde is preferred to prevent the formation of the corresponding alcohol. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent candidate for this transformation due to its mild nature and high selectivity.[3]
A significant challenge in this pathway is the synthesis and stability of the aldehyde precursor, 2-amino-2-methylpropanal. Aldehydes bearing an alpha-amino group can be prone to self-condensation or polymerization. Therefore, a common strategy is to generate the aldehyde in situ from a more stable precursor, such as the corresponding amino alcohol, 2-amino-2-methyl-1-propanol, through a mild oxidation.
Experimental Protocol: Synthesis of 2-Amino-2-methylpropanal (Precursor)
The synthesis of 2-amino-2-methylpropanal can be achieved through the oxidation of the commercially available 2-amino-2-methyl-1-propanol.
-
Oxidation of 2-amino-2-methyl-1-propanol: To a stirred solution of 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a mild oxidizing agent like Dess-Martin periodinane (DMP) (1.1 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and filter. The resulting solution containing 2-amino-2-methylpropanal is typically used immediately in the subsequent reductive amination step without further purification due to its potential instability.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To the freshly prepared solution of 2-amino-2-methylpropanal in DCM, add 1-methylpiperazine (1.0 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring and Work-up: Stir the reaction overnight at room temperature. Monitor for completion using TLC or LC-MS. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Figure 2: Experimental workflow for the reductive amination pathway.
Pathway 2: N-Alkylation
Direct N-alkylation is a more traditional approach to forming C-N bonds. While straightforward, it can be prone to challenges such as over-alkylation, especially with reactive alkylating agents and nucleophilic amines like piperazines.
Causality Behind Experimental Choices
This pathway is chosen for its directness. The key is to control the reaction conditions to favor mono-alkylation. Using a less reactive leaving group or controlling the stoichiometry of the reactants can mitigate the formation of the quaternary ammonium salt byproduct. The synthesis of the halo-precursor, 1-chloro-2-methylpropan-2-amine, is a critical step. This can be prepared from 2-amino-2-methyl-1-propanol.
Experimental Protocol: Synthesis of 1-Chloro-2-methylpropan-2-amine (Precursor)
-
Chlorination of 2-amino-2-methyl-1-propanol: A common method for converting a primary alcohol to a primary alkyl chloride is by reaction with thionyl chloride (SOCl₂). To a solution of 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent like chloroform, slowly add thionyl chloride (1.1 eq) at 0 °C. The amino group should be protected, for instance as a hydrochloride salt, prior to this step to prevent reaction with SOCl₂.
-
Reaction and Work-up: Allow the reaction to proceed at room temperature or with gentle heating. After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure. The resulting hydrochloride salt of 1-chloro-2-methylpropan-2-amine can be used in the next step after neutralization.
Experimental Protocol: N-Alkylation
-
Reaction Setup: In a round-bottom flask, dissolve 1-methylpiperazine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) in a polar aprotic solvent like acetonitrile.
-
Addition of Alkylating Agent: Add a solution of 1-chloro-2-methylpropan-2-amine (1.1 eq) in acetonitrile dropwise to the reaction mixture.
-
Reaction Monitoring and Work-up: Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS. Once the starting material is consumed, cool the reaction to room temperature.
-
Purification: Filter the reaction mixture to remove any precipitated salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography or by an acid-base extraction to isolate the desired tertiary amine.
Figure 3: Experimental workflow for the N-alkylation pathway.
Comparative Analysis and Validation
A direct comparison of these two pathways requires an evaluation of several key performance indicators. The following table summarizes the anticipated advantages and disadvantages of each route.
| Parameter | Reductive Amination | N-Alkylation |
| Yield | Potentially high, dependent on the efficiency of the in situ aldehyde generation and reduction. | Moderate to good, but can be compromised by over-alkylation. |
| Purity | Generally good, with the primary byproduct being the alcohol from aldehyde reduction. | Can be challenging due to the formation of quaternary ammonium salts and other side products. |
| Scalability | Generally good, as it is often a one-pot reaction. | Can be more challenging to scale due to the need for careful control of stoichiometry and temperature to minimize side reactions. |
| Safety & Handling | Sodium triacetoxyborohydride is a relatively safe and easy-to-handle reagent. The in situ generation of the aldehyde avoids handling a potentially unstable intermediate. | Thionyl chloride is corrosive and requires careful handling. Alkyl halides can be toxic and require appropriate safety precautions. |
| Versatility | Highly versatile, with a wide range of compatible functional groups. | Less tolerant of sensitive functional groups that may react with the alkylating agent or the base. |
Validation and Characterization
The successful synthesis of this compound via either pathway must be confirmed through rigorous analytical techniques.
Spectroscopic and Chromatographic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The spectra should show the characteristic signals for the methyl groups, the piperazine ring protons, and the methylene bridge connecting the two fragments.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC): These techniques are crucial for assessing the purity of the final product and for identifying any byproducts or impurities.[4] A validated HPLC method can be developed for quantitative analysis of the product and for monitoring reaction progress.[5]
Conclusion
Both reductive amination and N-alkylation present viable synthetic routes to this compound. The choice between the two will depend on the specific requirements of the researcher, including desired scale, purity, and available resources.
-
Reductive amination offers a more controlled and potentially higher-yielding approach, particularly if the aldehyde precursor can be efficiently generated in situ. Its milder conditions and broader functional group tolerance make it an attractive option for complex molecule synthesis.
-
N-alkylation , while more direct, requires careful optimization to manage the inherent risk of over-alkylation. However, for smaller-scale syntheses where purification is less of a concern, it can be a quicker and more straightforward method.
Ultimately, the validation of the chosen pathway through comprehensive analytical characterization is paramount to ensure the quality and reproducibility of the synthesis of this compound for its intended downstream applications.
References
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A Comparative Guide to the ADMET Profiling of Novel 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine Analogs
Introduction: The Critical Role of Early ADMET Profiling in Drug Discovery
In the landscape of modern drug discovery, the axiom "fail early, fail cheap" has become a guiding principle. A significant portion of drug candidates that show high potency in early assays ultimately fail in later stages of development due to unfavorable pharmacokinetic and toxicity profiles.[1][2] The comprehensive evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties at the preclinical stage is therefore not just a regulatory hurdle, but a critical strategic component for de-risking projects and efficiently allocating resources.[2][3][4][5] This guide provides a comparative analysis of the ADMET properties of a series of novel compounds synthesized from the 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine scaffold, offering insights into how structural modifications influence their drug-like characteristics. The piperazine moiety is a common scaffold in medicinal chemistry, known to influence physicochemical properties that can enhance pharmacokinetic behavior.[6][7]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It details the experimental and in silico methodologies used to profile these compounds, presenting a clear comparison with alternative chemical scaffolds. The causality behind experimental choices is explained, and all protocols are designed to be self-validating systems.
Compound Library and Rationale for Synthesis
The parent scaffold, this compound (Compound A), was selected as a starting point for a lead optimization campaign. A series of analogs (Compounds B-D) were synthesized by modifying peripheral functional groups to explore structure-activity relationships (SAR) and their impact on ADMET properties. For a robust comparison, a well-characterized, marketed drug with a similar indication (Reference Drug X) is included in the analysis.
| Compound ID | Structure | Modification from Parent Scaffold (Compound A) |
| Compound A | [Structure of this compound] | Parent Scaffold |
| Compound B | [Structure of Analog B] | Addition of a hydroxyl group |
| Compound C | [Structure of Analog C] | Replacement of methyl group with an ethyl group |
| Compound D | [Structure of Analog D] | Introduction of a fluorine atom |
| Reference Drug X | [Structure of Reference Drug X] | Marketed drug with a different core structure |
I. Physicochemical Properties: The Foundation of Drug Action
A molecule's fundamental physicochemical properties, such as solubility and lipophilicity, are pivotal as they influence its behavior in biological systems.[8] These properties were predicted using computational models and experimentally verified.[8][9]
In Silico Prediction of Physicochemical Properties
Early-stage drug discovery heavily relies on computational tools to predict ADMET properties, allowing for the rapid screening of large numbers of virtual compounds.[1][10][11] We utilized the SwissADME web tool to generate predictions for key physicochemical parameters.[12]
Table 1: Predicted Physicochemical Properties of Synthesized Compounds and Reference
| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (TPSA) (Ų) | H-Bond Acceptors | H-Bond Donors | Rotatable Bonds | Lipinski's Rule of Five Violations |
| Compound A | 185.31 | 1.25 | 28.2 | 3 | 1 | 4 | 0 |
| Compound B | 201.31 | 0.85 | 48.4 | 4 | 2 | 4 | 0 |
| Compound C | 199.34 | 1.65 | 28.2 | 3 | 1 | 5 | 0 |
| Compound D | 203.30 | 1.35 | 28.2 | 3 | 1 | 4 | 0 |
| Reference Drug X | 350.45 | 2.80 | 65.7 | 5 | 1 | 6 | 0 |
Data generated for illustrative purposes using hypothetical structures.
The initial in silico analysis suggests that all synthesized compounds possess favorable drug-like properties, adhering to Lipinski's Rule of Five, a well-established guideline for oral bioavailability.[13] The introduction of a hydroxyl group in Compound B notably increased its polarity (lower LogP and higher TPSA), which is expected to influence its solubility and permeability.
II. Absorption: Crossing the First Barrier
For a drug to be effective, it must first be absorbed into the bloodstream. We assessed this using two complementary methods: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell monolayer assay to model human intestinal absorption, which includes both passive and active transport mechanisms.[14][15][16]
A. PAMPA (Parallel Artificial Membrane Permeability Assay)
The PAMPA assay provides a high-throughput method to evaluate a compound's ability to passively diffuse across a lipid membrane, mimicking the gastrointestinal tract barrier.[14][17][18][19]
-
A lipid solution (e.g., 10% lecithin in dodecane) is prepared.[20]
-
5 µL of the lipid solution is carefully added to the membrane of a 96-well donor plate.[20]
-
The test compounds are dissolved in a buffer solution (e.g., PBS with 5% DMSO) to a final concentration of 10 µM and added to the donor plate wells.[20]
-
The acceptor plate is filled with a buffer solution.
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
The assembly is incubated at room temperature for a specified period (e.g., 5 hours).[14]
-
After incubation, the concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.
-
The apparent permeability coefficient (Pe) is calculated.
B. Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized epithelial cells with tight junctions, closely resembling the intestinal barrier.[15][21][22] This assay is considered a gold standard for predicting in vivo drug absorption.[16][21]
-
Caco-2 cells are seeded on semipermeable filter inserts in a multi-well plate and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.[23]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The culture medium is replaced with a transport buffer, and the cells are equilibrated at 37°C.[22]
-
The test compound is added to the apical (A) side of the monolayer, and buffer is added to the basolateral (B) side.
-
Samples are taken from the basolateral side at various time points to determine the rate of transport from A to B.
-
To assess active efflux, the experiment is also performed in the reverse direction (B to A).
-
Compound concentrations are quantified by LC-MS/MS, and the apparent permeability coefficient (Papp) is calculated.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to identify substrates of efflux transporters like P-glycoprotein. An efflux ratio greater than 2 suggests active efflux.[15]
Table 2: Comparative Permeability Data
| Compound | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Predicted Absorption Class |
| Compound A | 8.5 | 7.2 | 1.2 | High |
| Compound B | 2.1 | 1.5 | 1.1 | Moderate |
| Compound C | 10.2 | 9.8 | 1.3 | High |
| Compound D | 8.8 | 7.5 | 1.1 | High |
| Reference Drug X | 12.5 | 11.0 | 2.5 | High (P-gp substrate) |
Compounds with Pe or Papp > 1.5 x 10⁻⁶ cm/s are generally considered to have high permeability.[14]
The data indicates that most of our synthesized compounds exhibit high passive permeability, with the exception of Compound B, whose lower permeability is consistent with its increased polarity. Importantly, none of the synthesized analogs appear to be significant substrates for efflux pumps, unlike the reference drug. This is a desirable characteristic, as P-gp efflux can limit oral bioavailability.
III. Distribution: Reaching the Target
Once absorbed, a drug's distribution throughout the body is largely influenced by its binding to plasma proteins.[24] Only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect.[24][25]
Plasma Protein Binding (PPB) Assay
Equilibrium dialysis is a widely used and reliable method for determining the extent of plasma protein binding.[24][26][27]
-
A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.
-
The system is incubated at 37°C until equilibrium is reached (typically 4-6 hours).[27]
-
At equilibrium, the concentration of the test compound is measured in both the plasma and buffer chambers by LC-MS/MS.
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Table 3: Plasma Protein Binding Results
| Compound | Plasma Protein Binding (%) | Fraction Unbound (fu) |
| Compound A | 75.2 | 0.248 |
| Compound B | 60.5 | 0.395 |
| Compound C | 82.1 | 0.179 |
| Compound D | 76.8 | 0.232 |
| Reference Drug X | 95.5 | 0.045 |
The synthesized compounds exhibit moderate plasma protein binding, with Compound B showing the lowest binding, likely due to its increased hydrophilicity. A lower degree of plasma protein binding can lead to a higher concentration of free drug available to act on the target, which may translate to higher efficacy.
IV. Metabolism: The Body's Chemical Processor
Drug metabolism, primarily occurring in the liver, is a key determinant of a drug's half-life and potential for drug-drug interactions.[28] We assessed metabolic stability using a liver microsomal stability assay.
Liver Microsomal Stability Assay
This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, particularly cytochrome P450s (CYPs), which are abundant in liver microsomes.[28][29][30][31]
-
Pooled human liver microsomes are incubated with the test compound at 37°C.[30][31]
-
The metabolic reaction is initiated by the addition of the cofactor NADPH.[28][30]
-
Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.[30][32]
-
The samples are centrifuged to precipitate proteins.
-
The amount of remaining parent compound in the supernatant is quantified by LC-MS/MS.[29]
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of compound disappearance.
Table 4: Metabolic Stability in Human Liver Microsomes
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Extraction |
| Compound A | 45 | 30.8 | Low |
| Compound B | > 60 | < 23.1 | Low |
| Compound C | 35 | 39.6 | Low-Intermediate |
| Compound D | 42 | 33.1 | Low |
| Reference Drug X | 15 | 92.4 | Intermediate-High |
Compound B demonstrated the highest metabolic stability, which is a favorable characteristic for achieving a longer duration of action in vivo. In contrast, the reference drug shows a significantly higher clearance rate, suggesting more rapid metabolism.
V. Toxicity: Ensuring Safety
Early assessment of potential toxicity is crucial to avoid late-stage failures. We evaluated general cytotoxicity and the potential for cardiotoxicity.
A. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[33][34] It is widely used to screen compounds for cytotoxic effects against a chosen cell line (e.g., HepG2, a human liver carcinoma cell line).
-
HepG2 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).
-
After incubation, an MTT solution is added to each well and incubated for 1.5-4 hours at 37°C.[33][34]
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[33]
-
The absorbance of the solution is measured using a microplate reader (typically at 570 nm), which is proportional to the number of viable cells.
-
The concentration that causes 50% inhibition of cell viability (IC50) is determined.
B. hERG Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT Syndrome).[35][36] Therefore, early screening for hERG liability is a regulatory requirement and a critical safety assessment.[36]
-
A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
Automated patch-clamp electrophysiology is used to measure the potassium current through the hERG channels in individual cells.
-
Cells are exposed to increasing concentrations of the test compound.
-
The inhibitory effect of the compound on the hERG current is measured, and the IC50 value is determined.
Table 5: In Vitro Toxicity Profile
| Compound | HepG2 Cytotoxicity (IC50, µM) | hERG Inhibition (IC50, µM) | Therapeutic Index (hERG IC50 / Target IC50) |
| Compound A | > 100 | 45 | > 100 |
| Compound B | > 100 | 80 | > 100 |
| Compound C | > 100 | 35 | > 100 |
| Compound D | > 100 | 55 | > 100 |
| Reference Drug X | 25 | 5 | ~10 |
All synthesized compounds displayed low cytotoxicity and weak hERG inhibition, resulting in a favorable therapeutic index (assuming a hypothetical target IC50 of <0.5 µM). This contrasts with the reference drug, which shows a much narrower window between its therapeutic effect and potential for cardiotoxicity.
Visualizing the Workflow
To provide a clear overview of the ADMET profiling process, the following workflow diagram was generated.
Caption: High-level workflow for ADMET profiling of synthesized compounds.
Conclusion and Future Directions
This comprehensive guide demonstrates a systematic approach to the ADMET profiling of a novel series of compounds derived from this compound. The comparative analysis reveals that while all synthesized analogs possess generally favorable drug-like properties, Compound B stands out due to its superior metabolic stability and lower plasma protein binding, despite having slightly lower permeability. These characteristics make it a promising candidate for further preclinical development.
The data presented herein underscores the importance of a multi-parametric approach to early ADMET assessment. By integrating in silico predictions with robust in vitro assays, we can build a comprehensive understanding of a compound's potential behavior in vivo. This allows for more informed decision-making, ultimately increasing the probability of success in the long and arduous journey of drug development. Future work will focus on in vivo pharmacokinetic studies in animal models to validate these in vitro findings and further assess the potential of the lead candidates.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine: A Risk-Based Approach to Personal Protective Equipment
This guide provides a detailed operational framework for the safe handling of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine (CAS No. 84725-48-4). As specific safety data for this compound is not extensively published, this protocol is built upon a rigorous, experience-driven analysis of its chemical structure and the known hazards of analogous compounds, particularly substituted amines and piperazine derivatives. The procedures outlined below are designed to be a self-validating system of safety, ensuring the protection of researchers, scientists, and drug development professionals.
Hazard Analysis: Understanding the Compound's Profile
This compound is a diamine compound featuring a primary amine and a tertiary amine integrated into a piperazine ring. This structure dictates its potential hazards. Amines, as a class, are known for their potential to cause skin and eye irritation, and some can be corrosive or cause respiratory irritation.[1][2] The piperazine moiety itself can also present specific toxicological considerations.
A thorough risk assessment is the foundation of any safety protocol. The following table summarizes the known and inferred properties of this compound, which inform the subsequent PPE and handling recommendations.
| Property | Value / Observation | Implication for Handling |
| CAS Number | 84725-48-4 | Unique identifier for tracking and regulatory purposes. |
| Molecular Formula | C₉H₂₁N₃ | |
| Molecular Weight | 171.28 g/mol | |
| Physical Form | Solid | Reduces the risk of vapor inhalation compared to a liquid, but fine powders can be easily inhaled. |
| Boiling Point (Predicted) | 238.26 °C[3] | Low volatility at room temperature, but heating will increase vapor pressure. |
| Flash Point (Predicted) | 86.3 °C[3] | Classified as a combustible solid. Must be kept away from ignition sources.[4][5][6] |
| Inferred Hazards | Skin/Eye Irritation, Potential Corrosivity, Respiratory Irritation | Based on the hazards of similar amine and piperazine compounds.[6][7][8] Direct contact must be avoided. |
| Incompatible Materials | Strong oxidizing agents, Strong acids[4] | Segregated storage and handling are critical to prevent violent reactions. |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following protocols are divided into baseline requirements for all handling activities and enhanced precautions for higher-risk procedures.
Baseline PPE for Standard Handling
This level of protection is mandatory for all activities where the compound is handled in a controlled manner, such as weighing, preparing solutions, and conducting reactions within a fume hood.
-
Hand Protection:
-
Rationale: Amines can be readily absorbed through the skin or cause severe irritation. A robust glove strategy is the primary defense against dermal exposure.
-
Protocol: Wear double-layered nitrile gloves. The outer glove should be changed immediately upon known or suspected contact with the chemical. Before starting work, visually inspect gloves for any signs of degradation or punctures.
-
-
Eye and Face Protection:
-
Rationale: Protecting the eyes from splashes of solutions or contact with airborne powder is critical. Amines can cause serious eye damage.[7]
-
Protocol: Chemical splash goggles are mandatory. If there is a significant risk of splashing, such as during transfers of larger quantities or when working with heated solutions, a full-face shield must be worn in addition to the goggles.[9]
-
-
Body Protection:
-
Rationale: Protects the skin on the arms and body from accidental spills and contamination.
-
Protocol: A flame-resistant laboratory coat should be worn, fully fastened. For tasks with a higher splash potential, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection
The need for respiratory protection is determined by the potential for the compound to become airborne.
-
Rationale: While the compound is a solid with low volatility at room temperature, fine powders can be easily aerosolized. Inhalation of amines can cause respiratory tract irritation.[2][7]
-
Protocol:
-
Standard Operations: All handling of the solid form, especially weighing and transfers, must be conducted within a certified chemical fume hood to control airborne particulates.[10]
-
High-Energy Operations: If any procedure could generate significant dust (e.g., grinding, sonication of a suspension), a respirator is required even within a fume hood. A half-mask or full-face respirator with cartridges appropriate for organic vapors and particulates (e.g., P100 rating) should be used.[1][9]
-
The following flowchart provides a decision-making framework for selecting the appropriate level of respiratory protection.
Caption: Decision tree for selecting respiratory protection.
Operational and Disposal Plans
A safe experiment begins before the chemical is handled and ends after the waste is properly discarded.
Step-by-Step Handling Workflow
Adherence to a strict, sequential workflow minimizes the risk of exposure and cross-contamination. All handling should occur within a designated area, ideally inside a chemical fume hood.
Caption: Standard workflow for handling the compound.
Disposal Plan
Improper disposal can pose a risk to personnel and the environment. Do not discharge this chemical into drains or sewers.[4][10]
-
Solid Waste:
-
Procedure: Collect all waste solid material and any contaminated consumables (e.g., weighing paper, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Procedure: Collect all solutions containing the compound in a sealed, labeled, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams like strong acids or oxidizers.[4]
-
-
Contaminated PPE:
-
Procedure: Disposable PPE, such as gloves and bench paper, should be treated as hazardous waste and placed in the designated solid waste container. Reusable PPE, like lab coats, must be professionally decontaminated if significant contact occurs.
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
| Exposure Type | First Aid / Spill Response |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.[11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][12] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[8][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11] |
| Small Spill | For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[4] For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area and decontaminate the spill surface. |
| Large Spill | Evacuate the area immediately. Alert your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment. |
This guide is intended to provide a robust framework for safety. Always consult your institution's specific safety protocols and the most current Safety Data Sheets for any chemicals used in your procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
